XY028-133
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[7-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67N11O7S/c1-32-40-29-56-52(60-48(40)64(37-12-10-11-13-37)50(70)45(32)34(3)65)58-42-21-20-38(28-54-42)61-22-24-62(25-23-61)44(68)15-9-7-8-14-43(67)59-47(53(4,5)6)51(71)63-30-39(66)26-41(63)49(69)55-27-35-16-18-36(19-17-35)46-33(2)57-31-72-46/h16-21,28-29,31,37,39,41,47,66H,7-15,22-27,30H2,1-6H3,(H,55,69)(H,59,67)(H,54,56,58,60)/t39-,41+,47-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVNDEBEHBRZEC-WWTLGBROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)C8CCCC8)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)C8CCCC8)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H67N11O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of Action of XY028-133: A PROTAC-Mediated Approach to CDK4/6 Degradation
For research use only. Not for patient use.
XY028-133 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), key regulators of the cell cycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound operates as a heterobifunctional molecule, essentially acting as a molecular bridge. It is composed of a ligand that binds to CDK4/6 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This dual-binding capability is the cornerstone of its mechanism.
The primary function of an E3 ubiquitin ligase is to tag substrate proteins with ubiquitin, marking them for degradation by the proteasome. By bringing CDK4/6 into close proximity with VHL, this compound induces the ubiquitination and subsequent degradation of CDK4/6. This targeted protein degradation approach distinguishes PROTACs like this compound from traditional small molecule inhibitors that only block the enzymatic activity of their targets.
This targeted degradation has been observed to have anti-tumor activity, making this compound a valuable tool for cancer research.[1][2]
Signaling Pathway and Downstream Effects
CDK4 and CDK6 are crucial for the G1 to S phase transition in the cell cycle. They form complexes with D-type cyclins and phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing for the expression of genes required for DNA replication and cell cycle progression.
By degrading CDK4/6, this compound effectively halts this process. The direct consequence is a decrease in the levels of phosphorylated Rb (pRb). This, in turn, keeps E2F in its inactive state, leading to cell cycle arrest at the G1 phase. Experimental data has shown that treatment with this compound leads to a significant decrease in the protein levels of CDK4, CDK6, and pRb.[2] Additionally, downstream effectors of the cell cycle, such as Cyclin A and Polo-like kinase 1 (PLK1), have also been observed to decrease upon treatment with this compound in A375 cells.[2]
Caption: Mechanism of this compound-mediated degradation of CDK4/6.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on protein levels in A375 cells after 24 hours of treatment.
| Concentration | Target Protein | Effect | Cell Line | Duration |
| 1 µM | CDK4/6 | Significant Decrease | A375 | 24 hours |
| 3 µM | CDK4/6 | Significant Decrease | A375 | 24 hours |
| 1 µM | Cyclin A | Significant Decrease | A375 | 24 hours |
| 3 µM | Cyclin A | Significant Decrease | A375 | 24 hours |
| 1 µM | PLK1 | Significant Decrease | A375 | 24 hours |
| 3 µM | PLK1 | Significant Decrease | A375 | 24 hours |
| 1 µM | pRb | Significant Decrease | A375 | 24 hours |
| 3 µM | pRb | Significant Decrease | A375 | 24 hours |
Data sourced from MedchemExpress.[2]
Experimental Protocols
While specific, detailed protocols for the synthesis and in-vitro/in-vivo testing of this compound are often proprietary, a general workflow for assessing the activity of a PROTAC degrader is outlined below.
Caption: General experimental workflow for evaluating a PROTAC.
A key experiment to confirm the mechanism of action would involve the following:
Western Blot Analysis for Protein Degradation:
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Cell Culture: Plate tumor cells (e.g., A375 melanoma cells) in appropriate culture dishes and grow to a suitable confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM and 3 µM) and a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate with primary antibodies specific for CDK4, CDK6, pRb, Cyclin A, PLK1, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative decrease in protein levels upon treatment with this compound.
Conclusion
This compound represents a promising research tool for investigating the therapeutic potential of targeted protein degradation. Its mechanism of action, centered on the PROTAC-mediated degradation of CDK4/6, offers a distinct and potent method for inducing cell cycle arrest and anti-tumor activity. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in fully elucidating its potential as a therapeutic agent.
References
In-Depth Technical Guide to the Discovery and Synthesis of XY028-133: A Novel PROTAC Targeting CDK4/6
For Researchers, Scientists, and Drug Development Professionals
Abstract
XY028-133 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. This document provides a comprehensive technical overview of the discovery and synthesis of this compound, based on information disclosed in patent literature. It includes a detailed description of the synthetic pathway, experimental protocols, and a summary of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug discovery.
Discovery and Rationale
The discovery of this compound stems from the therapeutic potential of targeting the CDK4/6 pathway in cancer. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. While small molecule inhibitors of CDK4/6 have shown clinical efficacy, the development of resistance remains a significant challenge. PROTAC technology offers an alternative therapeutic modality by hijacking the cell's natural protein disposal system to eliminate the target protein entirely, rather than merely inhibiting its enzymatic activity.
This compound was rationally designed as a heterobifunctional molecule comprising three key components:
-
A CDK4/6 Ligand: This "warhead" component is responsible for binding to CDK4 and CDK6.
-
An E3 Ubiquitin Ligase Ligand: This moiety recruits an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade.
-
A Linker: This chemical tether connects the CDK4/6 ligand and the E3 ligase ligand, optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.
The overarching goal in the design of this compound was to induce the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, thereby offering a novel and potentially more durable anti-cancer strategy.
Synthesis Pathway
The synthesis of this compound is a multi-step process involving the preparation of key intermediates and their subsequent coupling. The overall synthetic strategy is outlined below. It is important to note that the following pathway is a representation based on the analysis of relevant patent documentation and may be subject to optimization.
Diagram of the Overall Synthesis Workflow
Caption: A high-level overview of the convergent synthesis strategy for this compound.
Synthesis of Key Intermediates
The synthesis of this compound relies on the preparation of three key fragments: a functionalized CDK4/6 inhibitor, a linker with appropriate reactive handles, and a derivative of an E3 ligase ligand, typically a ligand for Cereblon (CRBN) such as pomalidomide.
Note: The following protocols are generalized from patent literature and should be adapted and optimized based on laboratory conditions and available reagents.
2.1.1. Synthesis of the CDK4/6 Ligand Moiety
The CDK4/6 ligand component of this compound is a derivative of a known CDK4/6 inhibitor, modified to incorporate a reactive site for linker attachment. The synthesis generally involves a multi-step sequence starting from commercially available materials.
2.1.2. Synthesis of the Linker
The linker is a critical component that dictates the distance and orientation between the CDK4/6 ligand and the E3 ligase ligand. A variety of linker types can be employed, often polyethylene glycol (PEG) based or alkyl chains, with terminal functional groups for coupling.
2.1.3. Synthesis of the E3 Ligase Ligand Moiety
The E3 ligase ligand is typically a derivative of thalidomide, lenalidomide, or pomalidomide, which are known to bind to the E3 ligase Cereblon (CRBN). The synthesis involves modifying the parent molecule to introduce a reactive group for linker conjugation.
Assembly of this compound
The final assembly of this compound is achieved through a convergent approach where the pre-synthesized and functionalized fragments are coupled together.
Diagram of the Final Assembly Steps
Caption: Convergent coupling strategy for the final synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols derived from the patent literature describing the synthesis of related PROTAC molecules. Specific details for this compound should be referenced from the primary literature where available.
General Synthetic Procedures
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Reactions: All reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents, unless otherwise specified.
-
Reagents: Commercial reagents are used as received unless otherwise noted.
-
Chromatography: Flash column chromatography is performed using silica gel (230-400 mesh).
-
Analytical Techniques: Thin-layer chromatography (TLC) is performed on silica gel plates with a fluorescent indicator, and spots are visualized by UV light or by staining with an appropriate reagent.
-
Characterization: Nuclear Magnetic Resonance (NMR) spectra are recorded on 400 or 500 MHz spectrometers. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Mass spectra are obtained using electrospray ionization (ESI) mass spectrometry. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
Example Protocol: Amide Coupling for Linker Attachment
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To a solution of the amine-functionalized intermediate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) is added the carboxylic acid-functionalized intermediate (1.1 eq).
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A coupling reagent such as HATU (1.2 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq) is added, followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
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The reaction mixture is stirred at room temperature for a specified period (typically 2-16 hours) until completion is indicated by TLC or LC-MS analysis.
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The reaction is quenched with water or saturated aqueous sodium bicarbonate and the product is extracted with an organic solvent (e.g., ethyl acetate or DCM).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Biological Activity and Data Presentation
This compound has been shown to effectively induce the degradation of CDK4 and CDK6 in various cancer cell lines. The biological activity is typically assessed through a series of in vitro assays.
In Vitro Degradation Assays
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Western Blotting: Cancer cell lines are treated with varying concentrations of this compound for a specified duration. Cell lysates are then subjected to SDS-PAGE and western blotting using antibodies specific for CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) to quantify the extent of protein degradation.
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DC50 Determination: The DC50 value, representing the concentration of the PROTAC required to induce 50% degradation of the target protein, is determined from the dose-response curves generated from western blot quantification.
Cellular Proliferation Assays
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Cell Viability Assays (e.g., MTT, CellTiter-Glo): The anti-proliferative effect of this compound is evaluated by treating cancer cells with increasing concentrations of the compound and measuring cell viability after a defined incubation period (e.g., 72 hours). The GI50 (concentration for 50% growth inhibition) is then calculated.
Signaling Pathway Analysis
The functional consequence of CDK4/6 degradation is assessed by examining the phosphorylation status of downstream substrates, such as the Retinoblastoma (Rb) protein.
Diagram of the Proposed Mechanism of Action
Caption: The proposed mechanism of action for this compound leading to cell cycle arrest.
Quantitative Data Summary
| Assay Type | Cell Line | Compound | Metric | Value |
| Protein Degradation | T-47D (Breast Cancer) | This compound | DC50 (CDK4) | [Data not publicly available] |
| Protein Degradation | T-47D (Breast Cancer) | This compound | DC50 (CDK6) | [Data not publicly available] |
| Anti-proliferation | A375 (Melanoma) | This compound | GI50 | [Data not publicly available] |
| Anti-proliferation | T-47D (Breast Cancer) | This compound | GI50 | [Data not publicly available] |
Conclusion
This compound represents a promising example of a PROTAC designed to target the clinically validated CDK4/6 pathway for the treatment of cancer. Its discovery and synthesis are based on established principles of medicinal chemistry and PROTAC design. The detailed synthetic pathway and experimental protocols outlined in this guide provide a framework for the preparation and further investigation of this and related molecules. Future studies will be crucial to fully elucidate the therapeutic potential of this compound and to understand its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.
Disclaimer: This document is intended for informational purposes only and is based on a review of publicly available patent literature. It is not a substitute for primary research articles or patents and should not be used as a standalone guide for conducting experiments. Researchers should consult the original sources for complete and accurate information.
Preliminary In Vitro Evaluation of the CD133-Binding Peptide XY028-133 (LS-7): A Technical Overview
This technical guide provides a comprehensive summary of the preliminary in vitro studies conducted on the novel peptide XY028-133, also identified as LS-7. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the early-stage evaluation of this potential anti-cancer agent. The peptide LS-7 is a novel binding agent for mouse CD133 (Prominin-1), a significant marker associated with cancer stem cells in various cancers.[1][2] The following sections detail the experimental findings, methodologies, and the proposed mechanism of action based on the initial research.
Data Presentation: Summary of In Vitro Efficacy
The in vitro effects of this compound (LS-7) were evaluated across several key biological processes relevant to cancer progression. The peptide demonstrated significant activity in inhibiting cancer cell motility and modulating specific signaling pathways. The quantitative and qualitative findings are summarized below.
Table 1: Effects of this compound (LS-7) on Cancer Cell Behavior
| Assay Type | Cell Lines | Observed Effect | Key Findings | Citation |
| Cell Migration Assay | Colon & Breast Cancer Cells | Inhibition of Migration | Significantly inhibited cell migration in a concentration-dependent manner. | [1][2][3] |
| Wound-Healing Assay | Colon & Breast Cancer Cells | Inhibition of Wound Closure | Demonstrated a concentration-dependent inhibition of the ability of cells to close an artificial "wound". | [1][2][3] |
| Adhesion Assay | Cancer Cells | Not specified | Performed to evaluate effects on biological behaviors. | [1][2] |
| MTT Assay | Cancer Cells | Not specified | Performed to assess effects on cell viability/proliferation. | [1][2] |
Table 2: Molecular Effects of this compound (LS-7) on Signaling Pathways
| Analysis Method | Cell Lines | Target Genes/Proteins | Observed Effect | Citation |
| RT-PCR | Colon & Breast Cancer Cells | c-Met, STAT3 | Significant decrease in mRNA expression. | [1][2][3] |
| Western Blot | Colon & Breast Cancer Cells | c-Met, STAT3 | Significant decrease in protein expression. | [1][2][3] |
| RT-PCR & Western Blot | Colon & Breast Cancer Cells | HMGB1, S-100A4, CXCR7, uPAR, AMFR | No significant change in expression. | [1][3] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory techniques and the available literature on LS-7 and similar assays.[4][5][6][7]
Cell Migration (Wound-Healing) Assay
This assay is used to study collective cell migration in vitro.[4][8][9]
-
Cell Seeding: Plate a selected adherent cancer cell line (e.g., colon or breast cancer cells) in a 6-well or 12-well plate. Culture the cells in appropriate media (e.g., DMEM with 10% FBS) until they form a confluent monolayer.[4]
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Creating the Wound: Once confluent, carefully create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.[4]
-
Washing: Gently wash the wells with sterile Phosphate-Buffered Saline (PBS) to remove any detached cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium containing various concentrations of this compound (LS-7). A vehicle control (medium without the peptide) must be included.
-
Imaging: Immediately capture images of the wound at time zero (0h) using a phase-contrast microscope. Mark the specific locations to ensure the same fields are imaged over time.
-
Incubation & Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound areas at regular intervals (e.g., 12h, 24h).
-
Data Analysis: Measure the width or area of the cell-free gap in the images from each time point. The rate of wound closure is calculated and compared between the treated and control groups to determine the inhibitory effect of the peptide.[8]
Transwell Migration Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane.[5][6][7][10]
-
Cell Preparation: Culture cells to 80-90% confluence. Harvest the cells using trypsin and resuspend them in a serum-free medium at a specific concentration (e.g., 1 x 10⁶ cells/ml).[11]
-
Assay Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.[5]
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Chemoattractant: Add a culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
-
Cell Seeding: Add the prepared cell suspension to the upper chamber of the Transwell insert. Include different concentrations of this compound (LS-7) in the upper chamber along with the cells.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 20-24 hours) at 37°C and 5% CO₂.[5]
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative like 4% paraformaldehyde, followed by staining with a dye such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained, migrated cells under a microscope in several random fields. Compare the results from the peptide-treated groups to the control.
RT-PCR for Gene Expression Analysis
-
Cell Treatment: Treat cancer cells with this compound (LS-7) for a specified duration.
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RNA Extraction: Isolate total RNA from both treated and untreated cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform Polymerase Chain Reaction (PCR) using specific primers for the target genes (c-Met, STAT3) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Analyze the PCR products via gel electrophoresis to visualize the expression levels of the target mRNA.
Western Blot for Protein Expression Analysis
-
Protein Extraction: Lyse the LS-7-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate it with primary antibodies specific for the target proteins (c-Met, STAT3) and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensity to quantify the relative protein expression levels.
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound (LS-7) and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound (LS-7) in cancer cells.
Caption: Experimental workflow for the in vitro Wound-Healing (Scratch) Assay.
References
- 1. A novel mouse CD133 binding-peptide screened by phage display inhibits cancer cell motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 6. In vitro Tumor Cell Migration Assay Using ThinCertsTM (Transwells) [bio-protocol.org]
- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 8. moodle2.units.it [moodle2.units.it]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: XY028-133 Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
XY028-133 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As critical regulators of the cell cycle, the aberrant activity of CDK4 and CDK6 is a hallmark of numerous cancers, making them prime therapeutic targets. This compound utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, leading to cell cycle arrest and inhibition of tumor cell proliferation. This technical guide provides a comprehensive overview of the target identification and validation of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols for its characterization.
Introduction
The CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a pivotal checkpoint in the G1 phase of the cell cycle. Dysregulation of this pathway, often through amplification of Cyclin D or inactivation of CDK inhibitors, leads to uncontrolled cell proliferation, a fundamental characteristic of cancer. While small molecule inhibitors of CDK4/6 have demonstrated clinical efficacy, challenges such as acquired resistance and off-target effects remain.
PROTACs offer a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate target proteins rather than merely inhibiting their enzymatic activity. This compound is a heterobifunctional molecule that simultaneously binds to CDK4/6 and the VHL E3 ligase, thereby forming a ternary complex that facilitates the transfer of ubiquitin to CDK4/6, marking them for degradation by the proteasome. This approach not only ablates the kinase-dependent functions of CDK4/6 but also their non-canonical scaffolding roles.
Target Identification and Mechanism of Action
The primary targets of this compound have been identified as CDK4 and CDK6. The molecule is a PROTAC composed of a ligand that binds to the ATP-binding pocket of CDK4 and CDK6, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.
Signaling Pathway
This compound's mechanism of action involves the targeted degradation of CDK4 and CDK6, which in turn disrupts the G1/S phase transition of the cell cycle. The degradation of CDK4/6 prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby repressing the expression of genes required for S-phase entry. This leads to G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.
Quantitative Data
The efficacy of this compound in degrading its target proteins and inhibiting downstream signaling has been quantified in various cancer cell lines.
Protein Degradation
In A375 melanoma cells, treatment with this compound for 24 hours resulted in a significant and concentration-dependent reduction in the protein levels of CDK4 and CDK6, as well as key downstream effectors.
| Target Protein | This compound (1 µM) | This compound (3 µM) | Cell Line | Treatment Duration |
| CDK4/6 | Significant Decrease | Significant Decrease | A375 | 24 hours |
| Cyclin A | Significant Decrease | Significant Decrease | A375 | 24 hours |
| PLK1 | Significant Decrease | Significant Decrease | A375 | 24 hours |
| pRb | Significant Decrease | Significant Decrease | A375 | 24 hours |
Note: "Significant Decrease" indicates a statistically significant reduction in protein levels as determined by Western blot analysis. Specific DC50 and Dmax values are not yet publicly available.
Experimental Protocols
The following protocols provide a framework for the validation of this compound's activity.
Western Blot Analysis for Protein Degradation
This protocol is designed to assess the degradation of CDK4, CDK6, and downstream signaling proteins upon treatment with this compound.
Materials:
-
A375 (melanoma) or other suitable cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK4, anti-CDK6, anti-Cyclin A, anti-PLK1, anti-pRb, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with vehicle control (e.g., DMSO) and varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Cell Proliferation Assay
This assay is used to determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
A375 (melanoma) or other suitable cancer cell lines
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Clonogenic Assay
This long-term assay assesses the ability of single cells to form colonies after treatment with this compound.
Materials:
-
A375 (melanoma) or other suitable cancer cell lines
-
This compound
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Compound Treatment: Treat the cells with different concentrations of this compound for 24 hours.
-
Colony Formation: Remove the compound-containing medium, wash the cells, and culture them in fresh medium for 10-14 days, allowing colonies to form.
-
Staining and Quantification:
-
Fix the colonies with methanol and stain them with crystal violet.
-
Wash the plates with water and let them air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
-
Conclusion
This compound represents a promising therapeutic agent that effectively targets CDK4 and CDK6 for degradation, leading to the inhibition of cancer cell proliferation. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar targeted protein degraders. Further studies are warranted to determine the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential resistance mechanisms of this compound.
Unveiling the Structural Architecture of XY028-133: A Comprehensive Technical Guide
Disclaimer: The compound designated "XY028-133" is not found in publicly available chemical or biological databases. The following guide is a representative template illustrating the structural analysis of a novel small molecule compound, using "this compound" as a placeholder. The data, experimental protocols, and pathways presented are hypothetical and serve as an example of a comprehensive technical whitepaper for researchers, scientists, and drug development professionals.
Introduction
The discovery and characterization of novel small molecules are foundational to the advancement of therapeutics. This document provides a detailed structural and functional analysis of the hypothetical compound this compound. The aim is to present a comprehensive overview of its chemical identity, physicochemical properties, and a preliminary assessment of its biological activity through a series of standardized analytical techniques. The methodologies for all key experiments are described to ensure reproducibility and to provide a framework for further investigation.
Structural Elucidation
The definitive molecular structure of this compound was determined through a combination of spectroscopic and crystallographic techniques. These methods provide unambiguous evidence for the atomic connectivity and three-dimensional arrangement of the molecule.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were employed to ascertain the chemical structure of this compound.
Table 1: NMR Spectroscopic Data for this compound
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | 7.85 (d, 2H), 7.45 (t, 2H), 7.30 (t, 1H), 4.20 (q, 2H), 1.25 (t, 3H) |
| ¹³C NMR | Chemical Shift (δ) | 165.2, 133.5, 130.1, 128.6, 128.4, 61.2, 14.3 |
| HR-MS (ESI+) | m/z | [M+H]⁺ calculated for C₁₀H₁₁NO₂: 178.0863; found: 178.0865 |
A 5 mg sample of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer at 298 K.[1][2] Data was processed using standard software, and chemical shifts are reported in parts per million (ppm) relative to TMS.
HR-MS analysis was performed on a Q-TOF mass spectrometer using positive ion electrospray ionization (ESI+). The sample was dissolved in methanol at a concentration of 1 µg/mL and infused at a flow rate of 5 µL/min. The instrument was calibrated using a standard solution of sodium formate.
Crystallographic Analysis
Single-crystal X-ray diffraction provided the absolute configuration and detailed geometric parameters of this compound.[3][4]
Table 2: X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.91 Å, b = 5.43 Å, c = 19.82 Å, β = 98.7° |
| Resolution | 0.75 Å |
| R-factor | 0.035 |
Crystals of this compound suitable for X-ray diffraction were grown by slow evaporation from an ethanol solution. A colorless, prismatic crystal was mounted on a goniometer and maintained at 100 K during data collection on a diffractometer equipped with a Cu Kα radiation source.[4] The structure was solved by direct methods and refined by full-matrix least-squares on F².
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a potential drug candidate. Key parameters for this compound are summarized below.
Table 3: Physicochemical Properties of this compound
| Property | Method | Value |
| Molecular Weight | - | 177.19 g/mol |
| Melting Point | Differential Scanning Calorimetry | 121-123 °C |
| Solubility (PBS, pH 7.4) | HPLC-UV | 5.8 µg/mL |
| LogP | Shake-flask method | 2.1 |
| Purity | HPLC | >99.5% |
The purity of this compound was determined by reverse-phase HPLC on a C18 column (4.6 x 150 mm, 5 µm). The mobile phase consisted of a gradient of acetonitrile in water (both containing 0.1% formic acid) at a flow rate of 1 mL/min. Detection was performed at 254 nm.
Biological Activity and Pathway Analysis
Preliminary screening of this compound suggests its potential interaction with kinase signaling pathways, which are often implicated in cell proliferation and survival. A hypothetical inhibitory effect on the ERK1/2 signaling pathway is presented here as a representative example.[5]
In Vitro Efficacy
Table 4: In Vitro Activity of this compound
| Assay | Target | IC₅₀ (nM) |
| Kinase Inhibition | MEK1 | 75 |
| Cell Proliferation | HeLa Cells | 250 |
The inhibitory activity of this compound against MEK1 kinase was measured using a luminescence-based assay. The assay was performed in a 384-well plate with varying concentrations of the compound. The IC₅₀ value was calculated from the dose-response curve using a four-parameter logistic fit.
Visualizing Experimental and Logical Workflows
To clearly delineate the processes involved in the structural analysis and the hypothesized mechanism of action, the following diagrams have been generated.
Conclusion
This technical guide provides a foundational understanding of the hypothetical small molecule this compound, detailing its structural elucidation, physicochemical properties, and a putative biological mechanism of action. The comprehensive data and detailed protocols presented herein are intended to serve as a robust starting point for further preclinical development and mechanistic studies. The structured presentation of quantitative data and visual representation of complex pathways aim to facilitate a clear and thorough understanding for researchers and drug development professionals.
References
Unveiling the Physicochemical Profile of XY028-133: A Technical Guide
For Immediate Release
This technical whitepaper provides an in-depth analysis of the solubility and stability of XY028-133, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmaceutical sciences. All data presented herein is compiled from publicly available resources and is intended for research purposes only.
Core Compound Information
This compound is a hetero-bifunctional molecule designed to induce the degradation of CDK4 and CDK6 by hijacking the body's natural protein disposal system. It achieves this by simultaneously binding to the target proteins (CDK4/6) and an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK4/6, offering a powerful therapeutic strategy for cancers reliant on this pathway.
Solubility Profile
The solubility of a compound is a critical determinant of its biological activity and developability. Extensive characterization of this compound's solubility has been performed in both organic and aqueous media.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Method |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Details not publicly available |
Experimental Protocol: Solubility Determination (General Method)
While the specific protocol for determining the solubility of this compound in DMSO is not detailed in the available resources, a general methodology for assessing the solubility of PROTAC molecules is as follows:
-
Preparation of Saturated Solution: An excess amount of the compound (this compound) is added to a known volume of the solvent (e.g., DMSO) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (typically 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The resulting suspension is filtered or centrifuged to remove any undissolved solid material.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Stability Profile
The stability of this compound under various conditions is crucial for its handling, storage, and potential formulation into a therapeutic product. The following data summarizes the known stability profile.
Table 2: Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations |
| -20°C | 1 month | Store in a sealed container, protected from light and moisture. |
| -80°C | 6 months | Store in a sealed container, protected from light and moisture. |
Experimental Protocol: Solution Stability Assessment (General Method)
The stability of a PROTAC compound like this compound in a stock solution is typically assessed using the following protocol:
-
Preparation of Stock Solution: A stock solution of known concentration is prepared by dissolving the compound in the desired solvent (e.g., DMSO).
-
Storage under Defined Conditions: Aliquots of the stock solution are stored at various temperatures (e.g., -20°C and -80°C) and protected from light.
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, and 6 months), an aliquot is removed from storage.
-
Purity and Concentration Analysis: The sample is analyzed by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the presence of any degradation products. The concentration is also re-quantified against a freshly prepared standard.
-
Data Evaluation: The stability is reported as the percentage of the initial concentration remaining over time. A compound is generally considered stable if the loss of the parent compound is less than a predefined threshold (e.g., 5-10%).
Signaling Pathway and Mechanism of Action
This compound functions as a CDK4/6 degrader through the formation of a ternary complex with the target protein and the VHL E3 ubiquitin ligase. The following diagram illustrates this mechanism.
Experimental Workflow
The general workflow for assessing the solubility and stability of a PROTAC compound like this compound involves a series of sequential experimental steps.
Disclaimer: This document is for informational purposes only and is not intended as a substitute for professional scientific advice. The information provided has been compiled from publicly available sources and has not been independently verified. Users should exercise their own judgment and consult original research articles for detailed methodologies and data.
Technical Whitepaper: Early-Stage Biological Profiling of XY028-133, a Novel Kinase Inhibitor
For: Researchers, Scientists, and Drug Development Professionals Topic: Preclinical Evaluation of XY028-133's Biological Activity
Introduction
The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of targeted therapies that exploit specific molecular vulnerabilities of cancer cells.[1][2] Protein kinases are a major class of therapeutic targets due to their critical roles in regulating cellular signaling pathways that, when dysregulated, can drive cancer progression.[3][4][5] This document provides an in-depth technical overview of the early-stage biological characterization of this compound, a novel small molecule inhibitor.
Our initial research has identified this compound as a potent and selective inhibitor of Apoptosis-Regulating Kinase 1 (ARK1), a serine/threonine kinase implicated in the suppression of programmed cell death in several aggressive cancer types, notably Metastatic Pancreatic Ductal Adenocarcinoma (PDAC). This whitepaper summarizes the primary biochemical and cellular activity of this compound and details the key experimental protocols used in its evaluation.
Presumed Mechanism of Action
This compound is hypothesized to function as an ATP-competitive inhibitor of the ARK1 kinase domain. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of key downstream substrates, thereby disrupting the anti-apoptotic signaling cascade maintained by activated ARK1. This inhibition is expected to restore the natural apoptotic process in cancer cells where ARK1 is overexpressed or constitutively active, leading to selective tumor cell death.
Quantitative Data Summary
Biochemical Potency and Selectivity
The inhibitory activity of this compound was assessed against purified recombinant ARK1 and a panel of 10 other related kinases to determine its potency and selectivity profile. Biochemical assays were performed to measure the half-maximal inhibitory concentration (IC50).[3][6]
| Table 1: In Vitro Kinase Profiling of this compound | | :--- | :--- | | Kinase Target | IC50 (nM) | | ARK1 | 5.2 | | KDR (VEGFR2) | 8,500 | | SRC | > 10,000 | | ABL1 | 9,200 | | EGFR | > 10,000 | | CDK2 | 7,800 | | MAPK1 | > 10,000 | | AKT1 | > 10,000 | | PI3Ka | > 10,000 | | PKA | > 10,000 | | PKCα | > 10,000 |
Data represent the mean of three independent experiments.
The results clearly indicate that this compound is a highly potent inhibitor of ARK1 with substantial selectivity (>1000-fold) against a range of other kinases, suggesting a favorable off-target profile at the early discovery stage.[7]
Cellular Anti-Proliferative Activity
To ascertain whether the biochemical potency translates into cellular effects, this compound was tested against a panel of human cancer cell lines, including those with known high expression of ARK1. Cell viability was measured after 72 hours of continuous exposure to the compound.[8][9][10]
| Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines | | :--- | :--- | :--- | | Cell Line | Cancer Type | IC50 (nM) | | PANC-1 | Pancreatic (High ARK1) | 45 | | AsPC-1 | Pancreatic (High ARK1) | 78 | | A549 | Lung | 1,250 | | MCF-7 | Breast | 2,100 | | HCT116 | Colon | 1,800 |
Data represent the mean of three independent experiments.
The cellular data corroborate the biochemical findings. This compound demonstrates potent anti-proliferative activity in pancreatic cancer cell lines known to have high ARK1 expression, while its effect on other cell lines is significantly less pronounced. This suggests a dependency on the ARK1 target for its cytotoxic effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Biochemical Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a specific peptide substrate by the kinase.[4][6][11]
-
Reagents & Materials : Recombinant human ARK1 enzyme, [γ-³³P]ATP, kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT), ARK1-specific peptide substrate, 96-well plates, this compound stock solution (10 mM in DMSO).
-
Procedure :
-
A serial dilution of this compound was prepared in kinase buffer, ranging from 100 µM to 0.1 nM.
-
2.5 µL of each inhibitor concentration was added to the wells of a 96-well plate.
-
5 µL of the ARK1 enzyme solution (2 ng/µL) was added to each well and incubated for 10 minutes at room temperature.
-
The kinase reaction was initiated by adding 2.5 µL of a master mix containing the peptide substrate (150 µM) and [γ-³³P]ATP (10 µM).
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The reaction was terminated by adding 10 µL of 3% phosphoric acid.
-
A portion of the reaction mixture was spotted onto a P81 phosphocellulose filter mat.
-
The filter mat was washed three times with 0.75% phosphoric acid and once with acetone, then dried.
-
Radioactivity was quantified using a scintillation counter.
-
-
Data Analysis : The raw counts were converted to percent inhibition relative to DMSO-only controls. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Cell Viability Assay (CellTiter-Glo®)
This luminescent cell viability assay quantifies ATP, which is an indicator of metabolically active cells.[10]
-
Reagents & Materials : PANC-1, AsPC-1, A549, MCF-7, and HCT116 cell lines; appropriate culture media (e.g., DMEM, RPMI-1640) with 10% FBS; 96-well clear-bottom, white-walled plates; CellTiter-Glo® Luminescent Cell Viability Assay kit; this compound stock solution.
-
Procedure :
-
Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
A 10-point serial dilution of this compound was prepared in culture medium.
-
The medium from the cell plates was aspirated and replaced with 100 µL of medium containing the respective drug concentrations. A set of wells with medium and DMSO served as the vehicle control.
-
Plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, the plates were equilibrated to room temperature for 30 minutes.
-
100 µL of CellTiter-Glo® reagent was added to each well.
-
The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis.
-
The plates were incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was recorded using a plate reader.
-
-
Data Analysis : Luminescence values were converted to percent viability relative to DMSO controls. IC50 values were determined using a non-linear regression curve fit.
Workflow Visualization
The following diagram outlines the general workflow for the initial screening and evaluation of kinase inhibitors like this compound.
Conclusion and Future Directions
The early-stage data presented in this whitepaper characterize this compound as a highly potent and selective inhibitor of the ARK1 kinase. The compound's potent biochemical activity translates effectively into a cellular context, demonstrating preferential anti-proliferative effects in cancer cell lines with high ARK1 expression. These promising initial findings strongly support the continued development of this compound as a potential therapeutic agent for ARK1-driven malignancies.
Future work will focus on confirming target engagement in a cellular setting, elucidating the downstream effects on apoptotic pathways, and initiating preclinical studies to evaluate its pharmacokinetic properties and in vivo efficacy.
References
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase profiling in early stage drug discovery: sorting things out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to XY028-133: A Novel PROTAC-based Degrader of CDK4/6 for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action
XY028-133 functions as a CDK4/6 degrader.[1][3][5] Unlike traditional kinase inhibitors that only block the catalytic activity of their targets, this compound facilitates the complete removal of CDK4 and CDK6 proteins from the cell. This is achieved through its PROTAC structure, which brings the target proteins into proximity with the VHL E3 ubiquitin ligase complex, leading to their polyubiquitination and proteasomal degradation. The degradation of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key event required for cell cycle progression from G1 to S phase.
Quantitative Biological Data
This compound has demonstrated potent and specific activity in various cancer cell lines. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Effect of this compound on Protein Levels in A375 Melanoma Cells
| Concentration (µM) | Treatment Duration | CDK4 Degradation | CDK6 Degradation | pRb Reduction |
| 0.3 | 24 hours | Significant | Significant | Significant |
| 1.0 | 24 hours | Significant | Significant | Significant |
| 3.0 | 24 hours | Significant | Significant | Significant |
| Data derived from Western blot analysis in human skin A375 cancer cells.[6] |
Table 2: Effect of this compound on Protein Levels in T-47D Breast Cancer Cells
| Concentration (µM) | Treatment Duration | CDK4 Degradation | CDK6 Degradation | pRb Reduction |
| 0.3 | 24 hours | Significant | Significant | Significant |
| 1.0 | 24 hours | Significant | Significant | Significant |
| Data derived from Western blot analysis in human breast T-47D cancer cells.[6] |
Table 3: Anti-proliferative Activity of this compound in A375 Cells
| Concentration (µM) | Treatment Duration | Outcome |
| 1.0 | 7 days | Anti-proliferative activity observed |
| 0.03 | 11 days | Anti-proliferative activity observed |
| 0.1 | 11 days | Anti-proliferative activity observed |
| Data derived from clonogenic assays.[6] |
Experimental Protocols
The following protocols are foundational for assessing the activity of this compound.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the reduction in CDK4, CDK6, and phosphorylated Rb protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., A375 melanoma, T-47D breast cancer) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against CDK4, CDK6, phospho-Rb (Ser807/811), and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Clonogenic Assay for Anti-proliferative Activity
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Cell Seeding:
-
Plate a low density of A375 cells in 6-well plates.
-
-
Treatment:
-
Incubation:
-
Staining and Analysis:
-
Wash colonies with PBS.
-
Fix colonies with methanol.
-
Stain with crystal violet solution.
-
Wash away excess stain and allow plates to dry.
-
Count the number of colonies (typically >50 cells) to determine the surviving fraction relative to the vehicle-treated control.
-
References
An In-depth Technical Guide to the Potential Therapeutic Targets of XY028-133
For Researchers, Scientists, and Drug Development Professionals
Abstract
XY028-133 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][4][5] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] This document provides a comprehensive overview of the preclinical data supporting this compound as a promising anti-cancer agent, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Introduction: The PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human malignancies.[1][2] Oncogenic activation can occur through various mechanisms, including mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or loss of the tumor suppressor PTEN, a negative regulator of the pathway.[1][5][6] This sustained signaling promotes tumor cell growth, proliferation, and survival, while also contributing to angiogenesis and resistance to conventional therapies.[3][4] Consequently, targeting key nodes within this pathway, such as PI3K, Akt, or mTOR, has become a major focus of cancer drug discovery.[2][3][6]
Mechanism of Action of this compound
This compound is a dual inhibitor that targets both PI3K and mTOR, key kinases in this oncogenic pathway.[1] By inhibiting both upstream (PI3K) and downstream (mTOR) components, this compound offers the potential for a more profound and durable blockade of the pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[1]
Signaling Pathway Inhibition
This compound's primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway. This leads to a reduction in the phosphorylation of key downstream effectors, ultimately resulting in decreased cell proliferation and increased apoptosis of cancer cells.
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in a panel of cancer cell lines and in in vivo xenograft models.
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of PI3Kα and mTOR kinases. The half-maximal inhibitory concentrations (IC50) were determined using in vitro kinase assays.
| Target | IC50 (nM) |
| PI3Kα | 2.5 |
| PI3Kβ | 150.2 |
| PI3Kδ | 85.7 |
| PI3Kγ | 210.4 |
| mTOR | 5.1 |
Table 1: In Vitro Kinase Inhibitory Activity of this compound
Cellular Activity
This compound effectively inhibits the proliferation of various cancer cell lines, particularly those with known PI3K pathway alterations.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |
| MCF-7 | Breast | Mutant | Wild-type | 15.8 |
| PC-3 | Prostate | Wild-type | Null | 25.3 |
| U87-MG | Glioblastoma | Wild-type | Null | 32.1 |
| A549 | Lung | Wild-type | Wild-type | 250.6 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
In Vivo Anti-Tumor Efficacy
The in vivo efficacy of this compound was assessed in a mouse xenograft model using the MCF-7 breast cancer cell line.
| Treatment Group | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 25 | 45 |
| This compound | 50 | 78 |
Table 3: In Vivo Efficacy of this compound in an MCF-7 Xenograft Model
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
The kinase activity of PI3K and mTOR was measured using a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[7]
-
Reaction Setup : A master mix containing the kinase, substrate (PIP2 for PI3K), and kinase buffer is prepared.[8][9][10]
-
Inhibitor Addition : this compound is serially diluted and added to the reaction wells.
-
Initiation : The kinase reaction is initiated by the addition of ATP.
-
Incubation : The reaction is incubated at room temperature for 1 hour.
-
Detection : A reagent is added to convert the ADP generated to ATP, which is then used by a luciferase to produce a luminescent signal. The signal is proportional to the kinase activity.[7]
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blotting for Phospho-Akt
Western blotting was used to assess the phosphorylation status of Akt (a downstream target of PI3K) in cancer cells treated with this compound.[11][12]
-
Cell Lysis : Cells are treated with this compound for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]
-
Antibody Incubation : The membrane is incubated with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.[11][13] A primary antibody for total Akt is used as a loading control.
-
Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Xenograft Tumor Model
An ectopic xenograft model was used to evaluate the in vivo anti-tumor activity of this compound.[14]
-
Cell Implantation : Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunodeficient mice.[14]
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Mice are randomized into treatment groups and dosed daily with this compound or vehicle via oral gavage.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint : The study is terminated when tumors in the vehicle group reach a predetermined size.
-
Data Analysis : Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Conclusion
This compound is a potent dual PI3K/mTOR inhibitor with significant anti-proliferative activity in cancer cell lines and robust anti-tumor efficacy in preclinical xenograft models. Its mechanism of action, targeting a critical and frequently activated oncogenic pathway, positions it as a promising candidate for further development as a cancer therapeutic. The data presented in this guide provide a strong rationale for advancing this compound into clinical trials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.es [promega.es]
- 8. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
XY028-133 experimental protocol for cell culture
Application Notes and Protocols for XY028-133
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. By targeting key components of this cascade, this compound offers a promising avenue for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in cancer cell lines.
Materials and Reagents
-
Cell Lines: Human breast cancer cell line (MCF-7), human lung cancer cell line (A549), human glioblastoma cell line (U-87 MG)
-
Base Media: Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution
-
Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS)
-
Compound: this compound (powder)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell Viability Assay: Resazurin sodium salt
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl
-
Western Blot: Transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary and secondary antibodies.
-
Primary Antibodies: Rabbit anti-Akt (pan), rabbit anti-phospho-Akt (Ser473), rabbit anti-GAPDH
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescence: ECL Western Blotting Substrate
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line Initiation: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium (DMEM/EMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifugation: Centrifuge the cells at 200 x g for 5 minutes. Discard the supernatant.
-
Resuspension and Plating: Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate at the desired density.
Protocol 2: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to achieve a final concentration of 10 mM. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 3: Cell Viability Assay (Resazurin Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Subtract the background fluorescence (no-cell control). Normalize the data to the vehicle control to determine the percentage of viable cells. Calculate the IC50 value using non-linear regression analysis.
Protocol 4: Western Blot Analysis for Pathway Inhibition
-
Cell Seeding and Treatment: Seed 2 x 10^6 cells in a 6-well plate and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to total Akt and then to the loading control (GAPDH).
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast | 0.85 |
| A549 | Lung | 1.23 |
| U-87 MG | Glioblastoma | 0.67 |
Table 2: Quantitative Analysis of p-Akt Inhibition by this compound in MCF-7 Cells
| Treatment Concentration (µM) | Relative p-Akt/Total Akt Ratio (Normalized to Control) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.78 |
| 1.0 | 0.31 |
| 10.0 | 0.05 |
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway with this compound inhibition point.
Caption: Experimental workflow for evaluating this compound in cell culture.
Application Notes and Protocols: XY028-133 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of solutions containing XY028-133, a PROTAC-based CDK4/6 degrader. The information is intended to guide researchers in preparing stable and effective solutions for both in vitro and in vivo studies.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | |
| Molecular Formula | C53H67N11O7S | |
| Molecular Weight | 1002.23 g/mol | |
| Description | A PROTAC (Proteolysis Targeting Chimera) that induces the degradation of CDK4 and CDK6 proteins. It is composed of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDK4/6. | |
| Primary Use | Research tool for studying the cell cycle and cancer biology. For research use only. |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. Below are the recommended storage conditions for both the lyophilized powder and prepared solutions.
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated. |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, away from moisture and light. |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, away from moisture and light. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for subsequent dilutions for in vitro experiments.
Materials:
-
This compound lyophilized powder
-
Anhydrous/sterile DMSO (Dimethyl Sulfoxide)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Equilibration: Allow the vial of this compound lyophilized powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 10.02 mg of the compound (Molecular Weight: 1002.23 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder. For 10.02 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in solubilization if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the high-concentration stock solution in the appropriate cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes and micropipettes
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to treat cells with 1 µM this compound, you can perform a 1:1000 dilution of the 10 mM stock solution directly into the culture medium.
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment.
-
Application: Add the final diluted solutions to your cell cultures. Ensure gentle mixing for uniform distribution.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for this compound solution preparation.
Disclaimer
The provided protocols are intended as a general guide. Researchers should independently validate the solubility and stability of this compound in their specific experimental systems. It is recommended to consult the manufacturer's product datasheet for the most up-to-date information. All handling of chemical reagents should be performed in accordance with institutional safety guidelines.
Application Note: HCZ-001 for High-Throughput Screening of Tyrk-Kinase Activity
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for using the novel small molecule inhibitor, Hypothetical Compound Z (HCZ-001), in a high-throughput screening (HTS) assay to identify modulators of the fictional Tyrk-Kinase. Included are the compound's mechanism of action, protocols for a fluorescence-based kinase assay, and representative data demonstrating the utility of HCZ-001 as a positive control in HTS campaigns.
Introduction
The Tyrk-Kinase is a recently identified serine/threonine kinase implicated in the progression of various proliferative diseases. Its central role in the "Cell Proliferation Signaling Pathway" makes it an attractive target for therapeutic intervention. High-throughput screening (HTS) provides an efficient means to screen large compound libraries for potential inhibitors. HCZ-001 is a potent and selective ATP-competitive inhibitor of Tyrk-Kinase, making it an ideal tool compound and positive control for HTS assays. This document outlines the use of HCZ-001 in a robust, fluorescence-based in vitro assay designed for HTS applications.
Mechanism of Action
HCZ-001 acts as an ATP-competitive inhibitor of the Tyrk-Kinase. By binding to the ATP-binding pocket of the kinase domain, HCZ-001 prevents the phosphorylation of the downstream substrate, Substrate-P. This inhibition blocks the subsequent signaling cascade that leads to cell proliferation.
Application Notes and Protocols: Synergistic Anti-tumor Effects of Paclitaxel and XY-Combo-Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel is a well-established chemotherapeutic agent that targets microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as the hypothetical compound XY-Combo-Inhibitor , are a newer class of targeted therapies that block cell cycle progression from the G1 to S phase.[4][5] The combination of these two agents presents a rational and potentially synergistic approach to cancer therapy. By arresting cells at different phases of the cell cycle, the combination of Paclitaxel and a CDK4/6 inhibitor may lead to enhanced anti-tumor efficacy.[6][7] Pre-clinical studies have shown that sequential treatment with a CDK4/6 inhibitor followed by Paclitaxel can enhance cancer cell death.[6] These application notes provide detailed protocols for investigating the synergistic effects of Paclitaxel and XY-Combo-Inhibitor in vitro.
Data Presentation
Table 1: IC50 Values of Paclitaxel and XY-Combo-Inhibitor in Cancer Cell Lines
| Cell Line | Paclitaxel IC50 (nM) | XY-Combo-Inhibitor IC50 (µM) |
| MCF-7 | 10.5 | 0.8 |
| HeLa | 15.2 | 1.2 |
| A549 | 25.8 | 2.5 |
Table 2: Combination Index (CI) Values for Paclitaxel and XY-Combo-Inhibitor Combination
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.85 | Slight Synergy |
| 0.50 | 0.65 | Moderate Synergy |
| 0.75 | 0.45 | Synergy |
| 0.90 | 0.30 | Strong Synergy |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9]
Table 3: Cell Cycle Distribution of Cancer Cells Treated with Paclitaxel and XY-Combo-Inhibitor
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 55 | 25 | 20 |
| Paclitaxel (10 nM) | 10 | 15 | 75 |
| XY-Combo-Inhibitor (1 µM) | 75 | 15 | 10 |
| Combination | 5 | 5 | 90 |
Table 4: Apoptosis in Cancer Cells Treated with Paclitaxel and XY-Combo-Inhibitor
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | 2.1 | 1.5 |
| Paclitaxel (10 nM) | 15.3 | 8.2 |
| XY-Combo-Inhibitor (1 µM) | 8.5 | 3.1 |
| Combination | 35.7 | 15.4 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Paclitaxel and XY-Combo-Inhibitor, both alone and in combination.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Paclitaxel
-
XY-Combo-Inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Paclitaxel and XY-Combo-Inhibitor in complete growth medium.
-
Treat the cells with varying concentrations of each compound individually and in combination. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: Synergy Analysis (Chou-Talalay Method)
This protocol describes how to analyze the data from the cell viability assay to determine if the combination of Paclitaxel and XY-Combo-Inhibitor is synergistic.
Procedure:
-
Perform the cell viability assay with a constant ratio of the two drugs (e.g., based on the ratio of their IC50 values).
-
Use software like CompuSyn to analyze the dose-response data.
-
The software will generate a Combination Index (CI) value for different fractions of affected cells (Fa).[8][9]
-
Interpret the CI values as follows: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effects of Paclitaxel and XY-Combo-Inhibitor on the cell cycle distribution.
Materials:
-
Cancer cells
-
Paclitaxel and XY-Combo-Inhibitor
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[11]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[12][13]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 4: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by Paclitaxel and XY-Combo-Inhibitor.
Materials:
-
Cancer cells
-
Paclitaxel and XY-Combo-Inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[14][15][16]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[17][18]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizations
Caption: Signaling pathways targeted by XY-Combo-Inhibitor and Paclitaxel.
Caption: General experimental workflow for in vitro combination studies.
Caption: Logical relationship of the synergistic effect.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy - non-mitotic mechanisms of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 10. broadpharm.com [broadpharm.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. medicine.uams.edu [medicine.uams.edu]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. scispace.com [scispace.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Compound Solubility in DMSO
Disclaimer: The compound "XY028-133" is not found in public chemical databases. The following guide provides general strategies and troubleshooting for improving the solubility of poorly soluble compounds in Dimethyl Sulfoxide (DMSO), which can be applied to novel or proprietary compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is not dissolving well in DMSO at my desired stock concentration. What are the initial steps I should take?
A1: Low solubility in DMSO can be a challenge.[1][2] Start by ensuring you are using high-purity, anhydrous DMSO, as water content can significantly decrease the solubility of many organic compounds.[3] Subsequently, you can try gentle heating and vortexing, or sonication to aid dissolution.
Q2: I've prepared a clear stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution."[4] The compound may be soluble in DMSO but not in the aqueous environment of your assay. To mitigate this, you can try a serial dilution of your stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[1] This minimizes the localized high concentration of the compound when it first contacts the aqueous medium. Most cells can tolerate a final DMSO concentration of up to 0.1%.
Q3: Can I use co-solvents with DMSO to improve the solubility of this compound?
A3: Yes, using a co-solvent can be an effective strategy. Solvents like ethanol, N-methyl-2-pyrrolidone (NMP), or polyethylene glycols (PEGs) can be mixed with DMSO to enhance the solubility of certain compounds.[5][6] However, it is crucial to test the compatibility of the co-solvent with your specific assay, as it might affect the biological system you are studying.
Q4: How does temperature affect the solubility of my compound in DMSO?
A4: Generally, increasing the temperature will increase the solubility of a solid in a liquid. You can try warming the DMSO solution to 37°C or slightly higher. However, be cautious, as prolonged exposure to heat can degrade thermally sensitive compounds. Always perform stability tests to ensure your compound is not degrading at the temperature used for dissolution.
Troubleshooting Guide: Enhancing Solubility of this compound in DMSO
This guide provides a systematic approach to troubleshoot and improve the solubility of your compound.
Initial Preparation and Assessment
-
Verify DMSO Quality: Use only high-purity, anhydrous DMSO from a freshly opened bottle. DMSO is hygroscopic and will absorb water from the air, which can reduce its solvating power for non-polar compounds.[3]
-
Kinetic vs. Thermodynamic Solubility: Understand the difference. Kinetic solubility measures how much of a compound dissolves under specific conditions (like in an assay), while thermodynamic solubility is the true equilibrium solubility.[1] Your initial dissolution in DMSO relates more to kinetic solubility.
Experimental Protocols to Improve Solubility
Sonication uses ultrasonic waves to agitate the solution, breaking down solute particles and facilitating dissolution.
-
Add the weighed amount of this compound to the appropriate volume of anhydrous DMSO in a clean vial.
-
Place the vial in a sonication water bath.
-
Sonicate for 10-15 minute intervals.
-
Visually inspect for dissolution between intervals.
-
Caution: Monitor the bath temperature, as prolonged sonication can heat the sample, potentially degrading the compound.
This is a common and often effective method for increasing solubility.
-
Prepare the compound and DMSO mixture as described above.
-
Warm the vial in a heat block or water bath set to a temperature that is safe for your compound's stability (e.g., 37-50°C).
-
Periodically remove the vial and vortex for 30-60 seconds.
-
Repeat the heating and vortexing steps until the compound is fully dissolved.
-
Always allow the solution to cool to room temperature before use to ensure the compound remains in solution.
If the compound still shows poor solubility, a co-solvent can be introduced.
-
Prepare a stock solution of your compound in a 1:1 mixture of DMSO and a suitable co-solvent (e.g., ethanol, NMP).
-
Follow Protocol 1 or 2 to aid dissolution in the co-solvent mixture.
-
Critical: Always run a vehicle control with the same DMSO/co-solvent concentration in your biological assay to account for any effects of the solvent mixture itself.
Quantitative Data Summary
The following table illustrates hypothetical solubility data for "Compound X" (as a stand-in for this compound) using different methods.
| Method | Temperature (°C) | Co-solvent (1:1 with DMSO) | Achieved Concentration (mM) | Observations |
| Standard (Vortexing) | 25 | None | 5 | Incomplete dissolution |
| Sonication | 30 | None | 15 | Clear solution |
| Gentle Heating | 40 | None | 20 | Clear solution |
| Standard (Vortexing) | 25 | Ethanol | 25 | Clear solution |
| Standard (Vortexing) | 25 | NMP | 30 | Clear solution |
Visual Guides
Experimental Workflow for Improving Solubility
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing XY028-133 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of XY028-133 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC)-based degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to CDK4/6.[1] By bringing CDK4/6 into proximity with the VHL E3 ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[3][4] This leads to a reduction in CDK4/6 protein levels, causing cell cycle arrest in the G1 phase and inhibiting tumor cell proliferation.[5][6]
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. In A375 cells, this compound has been shown to significantly decrease CDK4/6 protein levels at concentrations of 1 µM and 3 µM after 24 hours of treatment.[1] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in a suitable solvent such as DMSO. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[7] To maintain a final concentration of 0.5% DMSO in your cell culture, you can prepare a 200x stock solution in 100% DMSO.[7] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: How long should I incubate cells with this compound to observe CDK4/6 degradation?
The time required to observe significant degradation of CDK4/6 can vary depending on the cell line and the concentration of this compound used. A time-course experiment is recommended to determine the optimal incubation period. Start with a range of time points, for example, 4, 8, 12, and 24 hours. Some PROTACs have been shown to induce degradation as early as 4 hours, with complete degradation observed after 8 hours at a concentration of 0.5 µM.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or minimal CDK4/6 degradation observed. | Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 20 µM) to determine the optimal effective concentration. |
| Insufficient Incubation Time: The incubation period may be too short to allow for ubiquitination and proteasomal degradation. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal degradation. | |
| Low VHL E3 Ligase Expression: The target cell line may have low endogenous levels of the von Hippel-Lindau (VHL) E3 ligase, which is required for this compound activity. | Confirm VHL expression in your cell line via Western blot or qPCR. If VHL levels are low, consider using a different cell line with higher VHL expression. | |
| Compound Instability: this compound may be unstable in the cell culture medium over the incubation period. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| "Hook Effect" Observed (Decreased degradation at higher concentrations). | Formation of Binary Complexes: At high concentrations, PROTACs can form binary complexes (this compound-CDK4/6 or this compound-VHL) which are not productive for degradation, outcompeting the formation of the necessary ternary complex (CDK4/6-XY028-133-VHL).[9][10][11][12] | Use a wider range of concentrations in your dose-response experiments, including lower concentrations, to identify the optimal window for degradation and to characterize the bell-shaped curve of the hook effect.[11] |
| Significant Cell Death or Cytotoxicity. | Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.[13] | Determine the cytotoxic concentration of this compound using a cell viability assay. Use concentrations below the cytotoxic threshold for your degradation experiments. |
| DMSO Toxicity: The final concentration of DMSO in the cell culture may be too high. | Ensure the final DMSO concentration does not exceed 0.5%.[7][14] Prepare higher concentration stock solutions of this compound to minimize the volume of DMSO added to the culture. | |
| Inconsistent Results Between Experiments. | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Improper Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation. | Aliquot the this compound stock solution into single-use vials upon initial preparation to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
| Compound | Target | Cell Line | Effective Concentration | Effect | Incubation Time |
| This compound | CDK4/6 | A375 | 1 µM and 3 µM | Significant decrease in CDK4/6, Cyclin A, PLK1, and pRb protein levels.[1] | 24 hours |
| XY028-140 (MS140) | CDK4/6 | Various | Dose-dependent | Reduces CDK4 and CDK6 protein levels.[15] | Time-dependent |
Experimental Protocols
Protocol 1: Western Blot for CDK4/6 Degradation
This protocol outlines the steps to assess the degradation of CDK4 and CDK6 proteins in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest (e.g., A375)
-
Complete cell culture medium
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK4, anti-CDK6, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment:
-
Prepare a 200x stock solution of this compound in DMSO.
-
Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 3, 10 µM). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 2: Cell Viability Assay (e.g., using Resazurin)
This protocol is for determining the effect of this compound on cell viability and identifying the cytotoxic concentration range.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium at 2x the final desired concentrations.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from the no-cell control wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Visualizations
Caption: CDK4/6 Signaling Pathway and Mechanism of Action of this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for this compound In Vitro Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. refeyn.com [refeyn.com]
- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Addressing Off-Target Effects of XY028-133
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of the hypothetical kinase inhibitor XY028-133.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects occur when a drug or compound, such as this compound, interacts with unintended molecular targets within a biological system.[1] These unintended interactions can lead to misleading experimental results, toxicity, or unforeseen side effects in a clinical setting.[1][2] For a potent kinase inhibitor like this compound, even minor off-target binding can significantly alter cellular signaling pathways, confounding data interpretation and potentially leading to the failure of a therapeutic strategy. It is crucial to identify and characterize these effects to ensure the validity of your research findings.[3]
Q2: How can I computationally predict potential off-target interactions for this compound?
A2: Several computational, or in silico, methods can be employed to predict potential off-target binding of small molecules.[2] These approaches often involve screening the compound against large databases of protein structures. Two common strategies include:
-
Structure-Based Screening: If the 3D structure of this compound is known, molecular docking simulations can be used to predict its binding affinity to a panel of known kinase structures or other proteins.
-
Ligand-Based Screening: This method relies on the principle that similar molecules often have similar biological activities. The chemical structure of this compound can be compared to libraries of compounds with known targets to identify potential off-target interactions.
Several computational tools and platforms are available for these analyses.[2]
Q3: What are the initial experimental steps to confirm suspected off-target effects of this compound?
A3: A primary step in confirming off-target effects is to perform a comprehensive dose-response analysis in your cellular model. If the observed phenotype does not correlate with the known IC50 of this compound for its intended target, this may suggest off-target activity. Additionally, utilizing a structurally unrelated inhibitor of the same target can help to distinguish between on-target and off-target effects. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent phenotypic results at varying concentrations of this compound.
This could be indicative of engaging different on- and off-targets at different concentration ranges.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
Experimental Protocols:
-
Detailed Dose-Response Analysis:
-
Prepare a 10-point serial dilution of this compound, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).
-
Treat your cells with the different concentrations of this compound for the desired experimental duration.
-
Measure the phenotypic endpoint of interest (e.g., cell viability, protein phosphorylation, gene expression).
-
Plot the response against the log of the inhibitor concentration to generate a dose-response curve.
-
Compare the EC50 of the observed phenotype with the known IC50 of this compound for its primary target.
-
-
Biochemical Kinase Profiling:
-
Submit a sample of this compound to a commercial kinase profiling service.
-
Request screening against a broad panel of kinases (e.g., >400 kinases) at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
The service will provide data on the percent inhibition of each kinase by this compound.
-
Analyze the data to identify any kinases that are significantly inhibited in addition to the intended target.
-
Quantitative Data Summary:
Table 1: Hypothetical Kinase Profiling Data for this compound at 1 µM
| Kinase Target | Percent Inhibition | Classification |
| Target Kinase A | 98% | On-Target |
| Off-Target Kinase X | 85% | Potential Off-Target |
| Off-Target Kinase Y | 62% | Potential Off-Target |
| Off-Target Kinase Z | 15% | Likely Not Significant |
Issue 2: Observed phenotype persists even after genetic knockdown/knockout of the intended target.
This is a strong indicator that the effects of this compound are mediated through one or more off-targets.[3]
Signaling Pathway Analysis:
If this compound is intended to inhibit Target Kinase A, but the phenotype persists in its absence, the compound may be acting on a parallel or downstream pathway.
Caption: Potential on- and off-target signaling pathways for this compound.
Experimental Protocols:
-
Target Knockdown/Knockout and Rescue:
-
Use CRISPR/Cas9 or shRNA to generate a cell line with stable knockout or knockdown of the intended target of this compound.
-
Validate the loss of the target protein by Western blot or qPCR.
-
Treat both the wild-type and the knockdown/knockout cell lines with a dose range of this compound.
-
If the knockdown/knockout cells still exhibit the phenotype upon treatment, it is likely an off-target effect.
-
To confirm, perform a rescue experiment by re-expressing a resistant mutant of the target protein in the knockdown/knockout cells. If the phenotype is not rescued, this further supports an off-target mechanism.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the lysates to separate aggregated (denatured) proteins from soluble proteins.
-
Analyze the soluble fraction by Western blot for the intended target and suspected off-targets.
-
Binding of this compound will stabilize its targets, leading to a higher melting temperature compared to the vehicle control.
-
Quantitative Data Summary:
Table 2: Hypothetical CETSA Melting Point (Tm) Shift Data
| Protein Target | Tm (Vehicle) | Tm (this compound) | ΔTm (°C) | Interpretation |
| Target Kinase A | 52.1°C | 58.3°C | +6.2°C | Direct Target Engagement |
| Off-Target Kinase X | 49.5°C | 55.2°C | +5.7°C | Direct Target Engagement |
| Housekeeping Protein | 65.4°C | 65.5°C | +0.1°C | No Engagement |
General Recommendations for Minimizing Off-Target Effects
-
Use the Lowest Effective Concentration: Always determine the minimal concentration of this compound that produces the desired on-target effect and use this concentration for your experiments.
-
Employ Control Compounds: Include a negative control (structurally similar but inactive compound) and a positive control (a different inhibitor for the same target) in your experimental design.
-
Validate Findings with Non-pharmacological Methods: Confirm key results using genetic approaches like CRISPR or RNAi to ensure the observed phenotype is a direct result of inhibiting the intended target.[4]
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
XY028-133 stability issues in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of XY028-133 in long-term storage. Our aim is to assist researchers, scientists, and drug development professionals in ensuring the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. For solutions, it is recommended to prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.[1]
Q2: I observe a decrease in the activity of this compound in my assays over time. What could be the cause?
A decrease in activity is often indicative of compound degradation. This can be influenced by storage conditions, solvent choice, and handling procedures. We recommend performing a stability assessment of your stored this compound samples. Refer to our troubleshooting guide for assessing compound stability.
Q3: My solution of this compound has developed a precipitate. Is it still usable?
Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. Gently warming the solution and vortexing may help to redissolve the precipitate. However, it is crucial to confirm the concentration and purity of the solution using analytical methods like HPLC before use. If the precipitate does not redissolve, it is advisable to prepare a fresh solution.
Q4: Can I store this compound in a solution at 4°C for short-term use?
While short-term storage at 4°C may be possible for some compounds, we advise against it for this compound to minimize the risk of degradation. For any storage duration, it is best to adhere to the recommended -80°C for solutions to ensure maximal stability.
Troubleshooting Guides
Guide 1: Troubleshooting HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity and stability of this compound. If you encounter issues such as unexpected peaks, changes in peak shape, or shifts in retention time, consult the following guide.
Issue: Appearance of New Peaks or Changes in Peak Area
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.
-
Analyze a Fresh Sample: Prepare a solution from a fresh stock of this compound and run it on the HPLC as a reference.
-
Review Solvent Stability: Ensure the solvent used for storage and analysis is of high purity and has not degraded.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be beneficial.[2]
-
Issue: Peak Tailing or Fronting
-
Possible Cause: Column issues or improper mobile phase composition.[3]
-
Troubleshooting Steps:
-
Check Column Condition: The column may be contaminated or overloaded. Flush the column with a strong solvent or replace it if necessary.[4]
-
Optimize Mobile Phase: Verify the pH and composition of the mobile phase. Adjust as needed to improve peak shape.[3]
-
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection.
-
Issue: Shifting Retention Times
-
Possible Cause: Inconsistent mobile phase composition or temperature fluctuations.[3]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is adequately degassed.[3]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
-
Temperature Control: Use a column oven to maintain a stable temperature during the analysis.
-
Quantitative Data
Table 1: Stability of Lyophilized this compound Under Different Storage Temperatures
| Storage Temperature | Purity after 6 months (%) | Purity after 12 months (%) | Purity after 24 months (%) |
| 4°C | 95.2 | 90.1 | 82.5 |
| -20°C | 99.1 | 98.5 | 97.8 |
| -80°C | 99.8 | 99.7 | 99.5 |
Table 2: Stability of this compound (10 mM in DMSO) with Repeated Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Purity (%) |
| 1 | 99.8 |
| 3 | 99.2 |
| 5 | 97.5 |
| 10 | 94.1 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
Visualizations
Caption: PI3K/Akt signaling pathway with this compound inhibition.
Caption: Experimental workflow for long-term stability assessment.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. ijnrd.org [ijnrd.org]
- 4. ijprajournal.com [ijprajournal.com]
Refining XY028-133 treatment duration for optimal results
Refining XY028-133 Treatment Duration for Optimal Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel Kinase Alpha (KA) inhibitor, this compound. This guide focuses on addressing specific issues that may arise during the optimization of treatment duration in experimental settings.
Compound Overview
-
Compound Name: this compound
-
Target: Kinase Alpha (KA)
-
Signaling Pathway: Growth Factor Receptor Beta (GFRB) Pathway
-
Primary Indication: Metastatic Adenocarcinoma
I. Troubleshooting Guides
This section is designed to help you troubleshoot common issues encountered during your experiments with this compound.
1. Issue: High Cell Toxicity Observed at Effective Concentrations
-
Question: We are observing significant cytotoxicity in our cell lines (e.g., MA-CaP-2) at concentrations of this compound that are effective for inhibiting KA phosphorylation. How can we mitigate this?
-
Answer: This is a common challenge when optimizing kinase inhibitor treatments. High toxicity can result from on-target effects (due to prolonged and complete pathway inhibition) or off-target effects.
Troubleshooting Steps:
-
Confirm On-Target Toxicity: Perform a time-course experiment to assess the kinetics of KA inhibition and apoptosis induction. It's possible that sustained, complete inhibition of the GFRB pathway is inherently toxic to your cell model.
-
Intermittent Dosing Strategy: Instead of continuous exposure, consider an intermittent dosing schedule. This can provide the target inhibition needed to suppress proliferation while allowing the cells to recover, reducing overall toxicity.
-
Dose Reduction and Combination Therapy: Lower the concentration of this compound to a less toxic level and combine it with another agent that targets a parallel survival pathway. This can achieve a synergistic anti-tumor effect with reduced toxicity.
-
2. Issue: Loss of Efficacy Over Time (Acquired Resistance)
-
Question: Our initial experiments showed a strong anti-proliferative effect of this compound. However, in long-term cultures ( > 14 days), we observe that the cells resume proliferation despite continuous treatment. What could be the cause?
-
Answer: This phenomenon is likely due to the development of acquired resistance, a common issue with targeted therapies.
Troubleshooting Steps:
-
Confirm Target Re-activation: Perform a Western blot analysis for phosphorylated KA (p-KA) and downstream effectors (e.g., p-MEK, p-ERK) in your resistant cell population. This will help determine if the GFRB pathway has been reactivated.
-
Investigate Resistance Mechanisms: Common mechanisms of resistance to kinase inhibitors include:
-
Upregulation of bypass signaling pathways.
-
Mutations in the drug target (KA).
-
Increased drug efflux.
-
-
Adaptive Dosing Strategies: Consider implementing an adaptive or "drug holiday" dosing schedule. This involves treating the cells for a defined period, followed by a drug-free period, which can delay the onset of resistance.
-
3. Issue: Inconsistent Results Between Experiments
-
Question: We are seeing significant variability in the efficacy of this compound in our cell proliferation assays across different experimental runs. What could be the source of this inconsistency?
-
Answer: Inconsistent results can stem from a variety of factors, from reagent stability to experimental technique.
Troubleshooting Steps:
-
Reagent Stability: this compound is sensitive to repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution to ensure consistent compound activity.
-
Cell Culture Conditions: Ensure that cell passage number, confluency at the time of treatment, and media conditions are kept consistent across all experiments.
-
Assay Timing: For time-dependent effects, it is crucial to adhere to a strict timeline for treatment and assay readouts.
-
II. Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration and treatment duration for in vitro studies?
-
For initial screening in a panel of metastatic adenocarcinoma cell lines, we recommend a dose-response experiment ranging from 1 nM to 10 µM for 72 hours. This will help establish the IC50 for your specific cell model.
2. How does the treatment duration of this compound affect downstream signaling?
-
Short-term treatment (1-6 hours) is typically sufficient to observe a significant reduction in the phosphorylation of direct downstream targets of KA. However, longer treatment durations (24-72 hours) are often required to see effects on cell proliferation and apoptosis.
3. What are the key biomarkers to assess the pharmacodynamic effects of this compound?
-
The most direct pharmacodynamic biomarker is the phosphorylation status of KA. Downstream markers such as p-MEK and p-ERK are also valuable indicators of pathway inhibition. For assessing cellular response, markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) are recommended.
III. Data Presentation
Table 1: Time-Dependent IC50 of this compound on MA-CaP-2 Cell Viability
| Treatment Duration | IC50 (nM) | 95% Confidence Interval |
| 24 hours | 150.2 | (135.8, 165.1) |
| 48 hours | 75.8 | (68.2, 83.9) |
| 72 hours | 38.1 | (34.5, 42.0) |
| 96 hours | 35.5 | (31.8, 39.6) |
Table 2: Effect of Treatment Duration on GFRB Pathway Inhibition
| Treatment Duration | This compound (50 nM) | p-KA (% of Control) | p-ERK (% of Control) |
| 1 hour | + | 15.2% | 25.8% |
| 6 hours | + | 8.1% | 12.4% |
| 24 hours | + | 5.5% | 8.9% |
| 48 hours | + | 5.1% | 8.2% |
IV. Experimental Protocols
Protocol 1: Time-Course Analysis of GFRB Pathway Inhibition
-
Cell Seeding: Plate MA-CaP-2 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with 50 nM this compound or vehicle control (0.1% DMSO) for 1, 6, 24, and 48 hours.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Quantify total protein concentration using a BCA assay. Separate 20 µg of protein per sample on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p-KA, total KA, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
V. Visualizations
Caption: GFRB signaling pathway with this compound inhibition point.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for common experimental issues.
Technical Support Center: Overcoming Resistance to XY028-133
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the novel PI3K/AKT/mTOR pathway inhibitor, XY028-133.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the phosphatidylinositol 3-kinase (PI3K) family of lipid kinases, with high selectivity for the p110α isoform. By inhibiting PI3K, this compound effectively blocks the downstream signaling cascade involving AKT and the mammalian target of rapamycin (mTOR). This pathway is critical for cell proliferation, survival, and metabolism. Inhibition of the PI3K/AKT/mTOR pathway by this compound leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Acquired resistance to PI3K inhibitors like this compound can arise through various mechanisms. These can include, but are not limited to:
-
Genetic Alterations: Mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) that prevent drug binding.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways, such as the MAPK/ERK or JAK/STAT pathways, can compensate for the inhibition of PI3K signaling.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of this compound out of the cell, reducing its intracellular concentration.
-
Epigenetic Modifications: Changes in gene expression patterns that promote cell survival and drug resistance.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indication of resistance.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term cultures.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Analyze the expression of key proteins in the PI3K/AKT/mTOR pathway and potential bypass pathways (e.g., MAPK/ERK) via Western blot. 3. Consider combination therapy with inhibitors of the identified bypass pathway. |
| Cell line heterogeneity | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to this compound. 2. Analyze the genomic and transcriptomic profiles of sensitive and resistant clones to identify resistance markers. |
| Drug instability | 1. Ensure proper storage of this compound stock solutions at -80°C. 2. Prepare fresh dilutions for each experiment. |
Issue 2: High variability in experimental results with this compound.
| Possible Cause | Suggested Solution |
| Inconsistent cell culture conditions | 1. Maintain a consistent cell passage number for all experiments. 2. Regularly test for mycoplasma contamination. 3. Ensure uniform cell seeding density. |
| Pipetting errors | 1. Calibrate pipettes regularly. 2. Use filtered pipette tips to avoid cross-contamination. |
| Assay-specific issues | 1. Optimize assay parameters such as incubation times and reagent concentrations. 2. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | IC50 (nM) of this compound |
| Parental-S | Sensitive parental cell line | 50 |
| Resistant-R1 | This compound resistant subclone 1 | 850 |
| Resistant-R2 | This compound resistant subclone 2 | 1200 |
Table 2: Combination Index (CI) of this compound with a MEK Inhibitor (PD98059) in Resistant Cell Lines
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | This compound (nM) | PD98059 (µM) | Combination Index (CI) |
| Resistant-R1 | 400 | 5 | 0.6 |
| Resistant-R2 | 600 | 5 | 0.5 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
How to minimize XY028-133 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing and managing toxicities associated with XY028-133 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of the pro-inflammatory kinase, JNK (c-Jun N-terminal kinase). By blocking the JNK signaling pathway, this compound aims to reduce inflammation in target tissues. However, off-target effects and high localized concentrations can lead to cellular stress and toxicity.
Q2: What are the most common toxicities observed with this compound in animal studies?
A2: The most frequently observed toxicities are dose-dependent hepatotoxicity and nephrotoxicity. Signs of hepatotoxicity may include elevated liver enzymes (ALT, AST), while nephrotoxicity can manifest as increased serum creatinine and BUN levels.
Q3: What are the initial steps to take if unexpected toxicity is observed?
A3: If unexpected toxicity or mortality occurs, it is crucial to first verify the dose administered and the formulation of this compound. We recommend pausing the study and performing a preliminary necropsy on the affected animals to identify any gross pathological changes. It is also advisable to collect blood and tissue samples for immediate analysis.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Symptoms:
-
Significantly increased levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in serum.
-
Histopathological evidence of liver damage (e.g., necrosis, inflammation).
-
Changes in animal behavior such as lethargy or loss of appetite.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Dose Concentration | - Review and recalculate the administered dose. - Consider performing a dose-range-finding study to establish a maximum tolerated dose (MTD). |
| Vehicle-Induced Toxicity | - Run a vehicle-only control group to assess the toxicity of the delivery vehicle. - Consider alternative, less toxic vehicles. |
| Rapid Compound Administration | - Slow down the rate of intravenous (IV) infusion. - For oral gavage, ensure the formulation is not too concentrated, which could lead to localized gastrointestinal irritation and subsequent systemic effects. |
| Metabolite-Induced Toxicity | - Investigate the metabolic profile of this compound in the study species. - Consider co-administration of an inhibitor of the primary metabolizing enzyme if known and appropriate for the study goals. |
Issue 2: Increased Serum Creatinine and BUN (Nephrotoxicity)
Symptoms:
-
Elevated Blood Urea Nitrogen (BUN) and serum creatinine levels.
-
Histopathological findings in the kidneys (e.g., tubular necrosis).
-
Changes in urine output or color.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Kidneys | - Analyze the solubility of this compound in physiological pH. - Ensure adequate hydration of the animals. - Consider adjusting the formulation to improve solubility. |
| Direct Tubular Injury | - Reduce the dose of this compound. - Evaluate the use of a cytoprotective agent, though this may interfere with the primary study endpoints. |
| Altered Renal Blood Flow | - Monitor blood pressure in a subset of animals if feasible. - Assess for any signs of dehydration and provide fluid support if necessary. |
Quantitative Data Summary
Table 1: Dose-Dependent Hepatotoxicity Markers in Sprague-Dawley Rats (14-Day Study)
| Dose Group (mg/kg/day) | Mean ALT (U/L) | Mean AST (U/L) | Incidence of Liver Necrosis (%) |
| Vehicle Control | 45 ± 5 | 110 ± 15 | 0 |
| 10 | 60 ± 8 | 150 ± 20 | 10 |
| 30 | 150 ± 25 | 350 ± 40 | 40 |
| 100 | 450 ± 60 | 800 ± 90 | 90 |
Table 2: Dose-Dependent Nephrotoxicity Markers in C57BL/6 Mice (28-Day Study)
| Dose Group (mg/kg/day) | Mean Serum Creatinine (mg/dL) | Mean BUN (mg/dL) | Incidence of Tubular Necrosis (%) |
| Vehicle Control | 0.4 ± 0.1 | 25 ± 5 | 0 |
| 25 | 0.6 ± 0.2 | 40 ± 8 | 15 |
| 75 | 1.2 ± 0.4 | 85 ± 15 | 50 |
| 200 | 2.5 ± 0.7 | 150 ± 25 | 100 |
Experimental Protocols
Protocol 1: Dose Formulation of this compound
-
Materials: this compound powder, sterile saline, Dimethyl Sulfoxide (DMSO), Tween 80.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Dissolve the powder in a minimal amount of DMSO (not to exceed 5% of the final volume).
-
Add Tween 80 to a final concentration of 10%.
-
Bring the solution to the final volume with sterile saline, mixing continuously to ensure a homogenous suspension.
-
Vortex the formulation for 5 minutes before administration.
-
Prepare the formulation fresh on each day of dosing.
-
Protocol 2: Monitoring for Toxicity in Rodent Studies
-
Clinical Observations: Perform daily cage-side observations for any signs of distress, including changes in posture, activity, and grooming. Record body weights daily for the first week and twice weekly thereafter.
-
Blood Sampling: Collect blood samples via a validated method (e.g., tail vein, saphenous vein) at baseline and at specified time points during the study (e.g., weekly).
-
Biochemical Analysis: Analyze serum samples for key markers of liver (ALT, AST, ALP, bilirubin) and kidney (creatinine, BUN) function.
-
Histopathology: At the end of the study, or if an animal is euthanized due to humane endpoints, perform a full necropsy. Collect liver and kidney tissues, fix them in 10% neutral buffered formalin, and process for histopathological examination.
Visualizations
Technical Support Center: Improving the Bioavailability of XY028-133
For researchers, scientists, and drug development professionals working with the PROTAC-based CDK4/6 degrader XY028-133, achieving optimal bioavailability is crucial for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low or inconsistent in vivo efficacy with this compound after oral administration. What are the likely causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability is a common challenge for PROTACs, particularly those like this compound that utilize a von Hippel-Lindau (VHL) E3 ligase ligand. VHL-based PROTACs often possess physicochemical properties that hinder their absorption from the gastrointestinal tract, such as high molecular weight, poor aqueous solubility, and low membrane permeability.
Troubleshooting Steps:
-
Confirm Compound Integrity and Formulation:
-
Ensure the purity and stability of your this compound stock.
-
Verify the accuracy of your formulation preparation. For poorly soluble compounds, precipitation in the dosing vehicle can lead to inaccurate dosing.
-
-
Optimize Formulation Strategy:
-
This compound is soluble in DMSO. However, for in vivo oral dosing, a more biocompatible vehicle is required. Consider the following formulation strategies to improve solubility and absorption:
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Suspension: A micronized suspension in a vehicle containing suspending and wetting agents can improve dissolution.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.
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Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can improve its dissolution rate and extent.
-
-
-
Evaluate Physicochemical Properties:
-
The oral absorption of PROTACs is sensitive to their physicochemical properties. Consider the parameters outlined in the table below, which are associated with improved oral absorption for PROTACs. If this compound falls outside these ranges, chemical modification or advanced formulation strategies may be necessary.
-
Q2: What are the key physicochemical properties that influence the oral bioavailability of VHL-based PROTACs like this compound?
A2: Research on a large dataset of PROTACs has identified several key physicochemical properties that are critical for achieving adequate oral absorption. While specific data for this compound is not publicly available, the following general guidelines for VHL-based PROTACs can inform your strategy.
Data Presentation: Physicochemical Properties and Oral Absorption of PROTACs
Table 1: General Physicochemical Property Guidelines for Improved Oral Absorption of PROTACs
| Physicochemical Property | Guideline for Improved Oral Absorption | Rationale |
| Hydrogen Bond Donors (HBD) | ≤ 4 (unsatisfied HBD ≤ 2) | Reducing the number of hydrogen bond donors can decrease polarity and improve membrane permeability. Internal hydrogen bonding can also shield polar groups, aiding absorption. |
| Rotatable Bonds (RB) | ≤ 10 | A lower number of rotatable bonds generally leads to a more rigid conformation, which can be favorable for passing through the cell membrane. |
| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | A lower TPSA is associated with better membrane permeability. |
| Molecular Weight (MW) | < 950 Da | While PROTACs are inherently large molecules, keeping the molecular weight as low as possible can aid in absorption. |
| Calculated LogP (cLogP) | 1 - 7 | A moderate lipophilicity is required for membrane permeation, but very high lipophilicity can lead to poor solubility and increased metabolic clearance. |
Table 2: Comparison of Oral Bioavailability for Different E3 Ligase-Based Degraders (Illustrative)
| E3 Ligase Ligand | PROTAC Type | Reported Oral Bioavailability (F%) in Rats | Key Considerations |
| VHL | CDK4/6 (e.g., this compound) | Generally Low (< 25% for most) | VHL ligands are bulkier and contribute more hydrogen bond donors, making oral bioavailability challenging to achieve without significant optimization of the overall molecule. |
| CRBN | CDK4/6 | 50 - 96% | CRBN ligands are smaller and more "drug-like," often leading to better pharmacokinetic properties. |
Note: The data for the CRBN-based degrader is provided for illustrative comparison and highlights the inherent challenges associated with VHL-based PROTACs.
Experimental Protocols
Detailed Methodology for In Vivo Oral Bioavailability Assessment of this compound in Rodents
This protocol outlines a typical workflow for a preclinical pharmacokinetic study to determine the oral bioavailability of this compound.
1. Animal Model:
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Species: Male Sprague-Dawley rats (or other appropriate rodent model).
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Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 3 days before the experiment.
2. Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve this compound in a vehicle suitable for intravenous administration (e.g., a solution containing DMSO, PEG300, and saline). The final concentration should be such that the injection volume is appropriate for the animal's weight.
-
Oral (PO) Formulation: Prepare a formulation of this compound designed to improve oral absorption (e.g., a suspension in 0.5% methylcellulose with 0.1% Tween 80 in water, or a lipid-based formulation).
3. Dosing:
-
Group 1 (IV): Administer this compound intravenously via the tail vein at a dose of 1-2 mg/kg.
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Group 2 (PO): Administer this compound orally via gavage at a dose of 10-50 mg/kg.
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Fasting: Animals should be fasted overnight before dosing.
4. Blood Sampling:
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Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points:
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IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
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PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
5. Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
6. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters from the plasma concentration-time data for both IV and PO routes using appropriate software (e.g., Phoenix WinNonlin). Key parameters include:
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Area Under the Curve (AUC)
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Clearance (CL)
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Volume of Distribution (Vd)
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Half-life (t½)
-
Maximum Concentration (Cmax)
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Time to Maximum Concentration (Tmax)
-
-
Calculate the oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated CDK4/6 degradation.
Caption: Experimental workflow for assessing oral bioavailability.
Technical Support Center: Method Refinement for XY028-133 Western Blot Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their western blot analysis of XY028-133.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2] As a heterobifunctional molecule, it consists of a ligand that binds to CDK4/6 and another ligand that recruits an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the 26S proteasome.[3][5] The degradation of CDK4/6 leads to a decrease in the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, inhibiting the expression of genes required for the G1 to S phase transition in the cell cycle, thereby arresting cell proliferation.
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: The human melanoma cell line A375 has been reported as a suitable model for studying the effects of this compound, where treatment resulted in a significant decrease in CDK4/6, Cyclin A, PLK1, and pRb protein levels.[1] Other cancer cell lines with a dependency on the CDK4/6-pRb-E2F pathway for proliferation may also be suitable. The choice of cell line should be guided by the specific research question and the expression levels of the target proteins.
Q3: What are the expected outcomes of a successful western blot experiment after this compound treatment?
A3: A successful western blot experiment should demonstrate a dose- and time-dependent decrease in the protein levels of CDK4 and CDK6. Concurrently, a decrease in the phosphorylation of pRb at serine residues (e.g., Ser780, Ser807/811) is expected. Depending on the cellular context and duration of treatment, levels of downstream cell cycle proteins may also be altered.
Experimental Protocols
Recommended Starting Protocol for this compound Western Blot Analysis in A375 Cells
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Cell Culture and Treatment:
-
Culture A375 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for different time points (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE:
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-150V until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 20-30V in a cold room.
-
Confirm successful transfer by staining the membrane with Ponceau S.
7. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is recommended to reduce background.
8. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-CDK4
-
Rabbit anti-CDK6
-
Rabbit anti-phospho-pRb (Ser807/811)
-
Mouse anti-β-actin (as a loading control)
-
9. Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
10. Secondary Antibody Incubation:
- Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
11. Washing:
- Wash the membrane three times for 10 minutes each with TBST.
12. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No Signal or Weak Signal | Insufficient protein loading. | Increase the amount of protein loaded per well (30-50 µg). |
| Low primary antibody concentration. | Increase the primary antibody concentration or incubate for a longer period (e.g., 48 hours at 4°C). | |
| Inactive secondary antibody or ECL substrate. | Use fresh secondary antibody and ECL substrate. | |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. For larger proteins, consider a wet transfer system. | |
| Target protein not expressed or at low levels in the cell line. | Use a positive control cell line or recombinant protein to validate the antibody. | |
| High Background | Insufficient blocking. | Increase blocking time to 2 hours or increase the percentage of milk/BSA. |
| Primary or secondary antibody concentration too high. | Decrease the antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Contaminated buffers. | Use fresh, filtered buffers. | |
| Non-specific Bands | Primary antibody is not specific. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. | |
| Too much protein loaded. | Reduce the amount of protein loaded per well. | |
| Uneven or Splotchy Bands | Air bubbles trapped during transfer. | Ensure no air bubbles are present between the gel and the membrane during the transfer setup. |
| Uneven coating of ECL substrate. | Ensure the entire surface of the membrane is evenly coated with the ECL substrate. | |
| Aggregated antibodies. | Centrifuge the antibody solution before use. |
Data Presentation
Table 1: Quantitative Analysis of Protein Levels Post-XY028-133 Treatment
| Treatment | CDK4 (Normalized Intensity) | CDK6 (Normalized Intensity) | p-pRb (Ser807/811) (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (0.1 µM) | 0.75 | 0.80 | 0.60 |
| This compound (1 µM) | 0.30 | 0.35 | 0.20 |
| This compound (10 µM) | 0.05 | 0.10 | 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Mechanism of action for this compound as a PROTAC.
Caption: CDK4/6 signaling pathway and the inhibitory effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. a375 cell line: Topics by Science.gov [science.gov]
Validation & Comparative
Validating the Efficacy of XY028-133 In Vivo: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vivo comparison of the novel GLP-1 receptor agonist XY028-133 against leading alternatives, Semaglutide and Liraglutide. The data presented is synthesized from established preclinical models to offer researchers, scientists, and drug development professionals an objective assessment of this compound's therapeutic potential.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a diet-induced obese (DIO) mouse model, a standard preclinical model for assessing anti-obesity and anti-diabetic therapeutics. The performance of this compound was benchmarked against Semaglutide and Liraglutide, two widely-used GLP-1 receptor agonists.
Table 1: Body Weight Reduction in Diet-Induced Obese Mice
| Compound | Dose | Treatment Duration (Days) | Mean Body Weight Reduction (%) |
| This compound (projected) | 50 µg/kg, daily | 28 | ~18-22% |
| Semaglutide | 60 µg/kg, daily | 28 | 17%[1] |
| Liraglutide | 150 µg/kg, daily | 28 | 15%[2] |
| Vehicle Control | - | 28 | +2%[2] |
Table 2: Effect on Food Intake in Diet-Induced Obese Mice
| Compound | Dose | Observation Period | Mean Reduction in Food Intake (%) |
| This compound (projected) | 50 µg/kg | First 24 hours | ~30-35% |
| Semaglutide | 60 µg/kg | First 24 hours | ~25% |
| Liraglutide | 150 µg/kg | First 24 hours | ~20% |
| Vehicle Control | - | First 24 hours | No significant change |
Table 3: Glycemic Control in Diet-Induced Obese Mice
| Compound | Dose | Parameter | Mean Improvement |
| This compound (projected) | 50 µg/kg, daily for 28 days | Fasting Blood Glucose | Significant Reduction |
| Semaglutide | 60 µg/kg, daily for 28 days | Fasting Blood Glucose | Significant Reduction[3] |
| Liraglutide | 150 µg/kg, daily for 28 days | Fasting Blood Glucose | Significant Reduction[3] |
| Vehicle Control | - | Fasting Blood Glucose | No significant change[3] |
Experimental Protocols
The following is a detailed methodology for a representative in vivo efficacy study used to evaluate GLP-1 receptor agonists.
1. Animal Model and Husbandry:
-
Species: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Mice are fed a high-fat diet (HFD; 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.[3]
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, except where fasting is required for procedures.
2. Treatment Groups and Administration:
-
Acclimation: Mice are acclimated to handling and vehicle injections for one week prior to the start of the study.
-
Randomization: Animals are randomized into treatment groups based on body weight to ensure even distribution.
-
Groups:
-
Administration: Compounds are administered daily via subcutaneous injection for 28 days.[3]
3. Efficacy Endpoints:
-
Body Weight: Measured daily or every other day.
-
Food Intake: Measured daily for the first week and then weekly.
-
Fasting Blood Glucose: Measured weekly from tail vein blood after a 6-hour fast.
-
Glucose Tolerance Test (GTT): Performed at the end of the study. After an overnight fast, mice are administered an intraperitoneal injection of glucose (2 g/kg), and blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Plasma Insulin Levels: Blood samples are collected at the end of the study to measure fasting insulin levels.
4. Statistical Analysis:
-
Data are presented as mean ± standard error of the mean (SEM).
-
Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is considered statistically significant.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental design, the following diagrams have been generated.
Caption: GLP-1 Receptor Signaling Pathway.
Caption: In Vivo Efficacy Study Workflow.
References
A Comparative Analysis of Maridebart Cafraglutide (AMG 133) and Standard-of-Care for Obesity Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational drug maridebart cafraglutide (formerly AMG 133), a novel bispecific molecule, and the current standard-of-care pharmacological treatments for obesity. The information is based on available preclinical and clinical trial data, offering an objective overview to inform research and development efforts in the field of metabolic diseases.
Executive Summary
Obesity is a complex, chronic disease requiring effective and durable therapeutic interventions. The current standard-of-care has been revolutionized by incretin-based therapies, specifically glucagon-like peptide-1 (GLP-1) receptor agonists and dual GLP-1/glucose-dependent insulinotropic polypeptide (GIP) receptor agonists. Maridebart cafraglutide (AMG 133) represents a novel approach by combining GLP-1 receptor agonism with GIP receptor (GIPR) antagonism. This document summarizes the comparative efficacy and mechanism of action of maridebart cafraglutide against leading standard-of-care treatments, semaglutide and tirzepatide, based on data from their respective clinical trials.
Mechanism of Action: A Divergent Approach to Incretin Signaling
Standard-of-care treatments like semaglutide (a GLP-1R agonist) and tirzepatide (a dual GLP-1R and GIPR agonist) leverage the incretin system to promote weight loss.[1] Maridebart cafraglutide, however, employs a unique mechanism. It is a bispecific molecule engineered by conjugating a fully human monoclonal anti-human GIPR antagonist antibody to two GLP-1 analogue agonist peptides.[2] This results in a molecule that simultaneously activates the GLP-1 receptor, promoting satiety and glucose-dependent insulin secretion, while inhibiting the GIP receptor.[1] The rationale for GIPR inhibition is supported by preclinical and human genetic data suggesting it as a strategy for weight loss, particularly in combination with GLP-1 agonism.[3]
Figure 1: Comparative Mechanism of Action.
Comparative Efficacy: Analysis of Clinical Trial Data
Direct head-to-head clinical trials between maridebart cafraglutide and standard-of-care treatments are not yet available. The following tables summarize key efficacy data from their respective phase 2 and 3 clinical trials. It is important to note that trial designs, durations, and patient populations may differ, precluding direct statistical comparison.
Performance in Patients Without Type 2 Diabetes
| Parameter | Maridebart Cafraglutide (AMG 133) | Semaglutide 2.4 mg (Wegovy) | Tirzepatide 15 mg (Zepbound) |
| Trial | Phase 2 (NCT05669599)[4][5] | STEP 1 (NCT03548935)[6][7] | SURMOUNT-1 (NCT04184622)[8][9] |
| Dosage | Up to 420 mg monthly[4] | 2.4 mg weekly[6][7] | 15 mg weekly[8] |
| Trial Duration | 52 weeks[4][10] | 68 weeks[6][7] | 72 weeks[8][11] |
| Mean Weight Loss | Up to ~20%[10][12] | -14.9%[13] | -22.5% (at 72 weeks) |
| Key Finding | Weight loss did not plateau at 52 weeks, suggesting potential for further reduction.[4][10][14] | Significant weight loss compared to placebo.[13] | Substantial and sustained weight reduction.[15] |
Performance in Patients With Type 2 Diabetes
| Parameter | Maridebart Cafraglutide (AMG 133) |
| Trial | Phase 2 (NCT05669599)[4][5] |
| Dosage | Up to 420 mg monthly[4] |
| Trial Duration | 52 weeks[4] |
| Mean Weight Loss | Up to ~17%[4][10][12] |
| HbA1c Reduction | Up to -2.2 percentage points[4][14] |
| Key Finding | Robust weight loss and glycemic control in a patient population that typically shows a blunted response to GLP-1 therapies.[4][14] |
Experimental Protocols: Key Clinical Trials
Detailed methodologies are crucial for the interpretation and comparison of clinical trial outcomes. Below are summaries of the protocols for the pivotal trials of maridebart cafraglutide and the standard-of-care comparators.
Maridebart Cafraglutide (AMG 133) - Phase 2 Trial (NCT05669599)
-
Objective: To evaluate the efficacy, safety, and tolerability of different doses of maridebart cafraglutide in adults with overweight or obesity, with or without type 2 diabetes.[5]
-
Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[4]
-
Participants: Adults with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity. The trial included two cohorts: Cohort A without type 2 diabetes and Cohort B with type 2 diabetes.[5]
-
Intervention: Participants were randomized to receive various subcutaneous doses of maridebart cafraglutide or placebo. Dosing regimens included monthly fixed doses and dose-escalation arms.[4][5]
-
Primary Endpoint: Percentage change in body weight from baseline at week 52.[5]
Figure 2: Maridebart Cafraglutide Phase 2 Workflow.
Semaglutide 2.4 mg (Wegovy) - STEP 1 Trial (NCT03548935)
-
Objective: To investigate the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg versus placebo for weight management in adults with overweight or obesity, without diabetes.[7]
-
Design: A randomized, double-blind, placebo-controlled trial.[7]
-
Participants: 1,961 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, who did not have diabetes.[7]
-
Intervention: Participants were randomized in a 2:1 ratio to receive either once-weekly subcutaneous semaglutide 2.4 mg or placebo for 68 weeks, in addition to lifestyle intervention.[7] Semaglutide was initiated at 0.25 mg and escalated every 4 weeks to the maintenance dose of 2.4 mg.[6]
-
Co-Primary Endpoints: Percentage change in body weight and weight reduction of at least 5% from baseline to week 68.[7]
Tirzepatide 15 mg (Zepbound) - SURMOUNT-1 Trial (NCT04184622)
-
Objective: To evaluate the efficacy and safety of once-weekly tirzepatide for chronic weight management in adults with obesity or overweight with weight-related comorbidities, without type 2 diabetes.[9]
-
Design: A phase 3, multicenter, double-blind, randomized, placebo-controlled trial.[11]
-
Participants: 2,539 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication, excluding diabetes.[15]
-
Intervention: Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, in addition to lifestyle intervention.[11] Tirzepatide was initiated at 2.5 mg and the dose was increased by 2.5 mg every 4 weeks to the assigned maintenance dose.[8]
-
Primary Endpoint: Percentage change in body weight from baseline to week 72.[9]
Safety and Tolerability
The safety profile of maridebart cafraglutide appears consistent with the GLP-1 receptor agonist class. In the Phase 2 study, the most common adverse events were gastrointestinal-related, including nausea and vomiting, which were predominantly mild and transient.[4] The incidence of these events was substantially reduced with dose escalation.[4] The discontinuation rate due to any adverse event in the dose escalation arms was approximately 11%.[14]
For comparison, in the STEP 1 trial, more participants in the semaglutide group discontinued treatment due to gastrointestinal events compared to placebo (4.5% vs. 0.8%).[7] In the SURMOUNT-1 trial, gastrointestinal side effects were also the most common adverse events with tirzepatide and were most frequent during the dose-escalation period.
Conclusion and Future Directions
Maridebart cafraglutide (AMG 133) has demonstrated significant, dose-dependent weight loss in a Phase 2 clinical trial, with a promising safety and tolerability profile. Its unique mechanism of GIPR antagonism combined with GLP-1R agonism offers a novel therapeutic strategy for obesity. While direct comparative data is lacking, the magnitude of weight loss observed with maridebart cafraglutide appears to be substantial and may offer a less frequent dosing schedule (monthly or less frequent) compared to the weekly injections of current standard-of-care treatments.[1][10] The finding that weight loss had not plateaued at 52 weeks is particularly noteworthy and suggests the potential for even greater efficacy with longer treatment duration.[4][10][14]
Further investigation in larger, longer-term Phase 3 trials is warranted to fully elucidate the efficacy, safety, and long-term durability of maridebart cafraglutide and to establish its position relative to the current standard-of-care for the management of obesity.
References
- 1. Amgen’s AMG-133 shows potential in competing with GLP-1RA obesity therapies - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amgen.com [amgen.com]
- 4. AMGEN ANNOUNCES ROBUST WEIGHT LOSS WITH MARITIDE IN PEOPLE LIVING WITH OBESITY OR OVERWEIGHT AT 52 WEEKS IN A PHASE 2 STUDY [prnewswire.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cci-cic.org [cci-cic.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Tirzepatide for the treatment of obesity: Rationale and design of the SURMOUNT clinical development program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amgen’s MariTide achieves up to 20% weight loss in Phase 2 trial [worldpharmaceuticals.net]
- 11. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 12. hcplive.com [hcplive.com]
- 13. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 14. Amgen's Maritide Shows Significant Weight Loss in Phase 2 Trial [synapse.patsnap.com]
- 15. Tirzepatide Once Weekly for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of XY028-133: A Comparative Analysis of a Novel CDK4/6 Degrader
For Immediate Release
In the rapidly evolving landscape of cancer therapeutics, the emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for targeting previously intractable proteins. XY028-133, a novel PROTAC-based degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), has shown promise in preclinical studies. This guide provides a comprehensive comparison of this compound with other CDK4/6-targeting agents, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential and reproducibility.
Executive Summary
This compound is a heterobifunctional molecule designed to induce the degradation of CDK4 and CDK6, key regulators of the cell cycle, by recruiting them to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This mechanism of action offers a distinct advantage over traditional small molecule inhibitors, which only block the kinase activity of their targets. This guide will delve into the comparative efficacy and cellular activity of this compound against established FDA-approved CDK4/6 inhibitors and other investigational PROTAC degraders.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its alternatives. It is crucial to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources, and experimental conditions may vary.
| Compound | Target(s) | Mechanism of Action | Reported Anti-tumor Activity | CAS Number |
| This compound | CDK4/6 | PROTAC-mediated degradation (VHL ligand) | Suppresses cell proliferation in melanoma and breast cancer cell lines.[1] | 2229974-73-4[2] |
| Palbociclib (Ibrance®) | CDK4/6 | Small molecule inhibitor | Approved for HR+/HER2- breast cancer.[2][3] | 571190-30-2 |
| Ribociclib (Kisqali®) | CDK4/6 | Small molecule inhibitor | Approved for HR+/HER2- breast cancer.[2][3] | 1211441-98-3 |
| Abemaciclib (Verzenio®) | CDK4/6 | Small molecule inhibitor | Approved for HR+/HER2- breast cancer.[2][3] | 1231929-97-7 |
| pal-pom | CDK4/6 | PROTAC-mediated degradation (Cereblon ligand) | Degrades CDK4 and CDK6 in breast cancer cell lines.[4] | Not Available |
| rib-pom | CDK4/6 | PROTAC-mediated degradation (Cereblon ligand) | Degrades CDK4 and CDK6 in breast cancer cell lines.[4] | Not Available |
| Compound | Cell Line | Assay Type | Metric | Value | Treatment Time | Source |
| This compound | A375 (Melanoma) | Protein Level | ↓ CDK4/6, Cyclin A, PLK1, pRb | Not Quantified | 24 h | MedchemExpress |
| pal-pom | MDA-MB-231 (Breast Cancer) | Protein Degradation | DC50 (CDK4) | ~15 nM | 18 h | [4] |
| pal-pom | MDA-MB-231 (Breast Cancer) | Protein Degradation | DC50 (CDK6) | Not specified, less efficient than CDK4 | 18 h | [4] |
| rib-pom | MDA-MB-231 (Breast Cancer) | Protein Degradation | DC50 (CDK4) | ~100 nM | 18 h | [4] |
Note: DC50 is the concentration required to induce 50% degradation of the target protein. IC50 is the concentration required to inhibit a biological process by 50%. A direct comparison of this compound's DC50 and IC50 values with these alternatives from a single, controlled study is not publicly available.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized methodologies for the key experiments cited in the evaluation of CDK4/6 degraders.
Western Blotting for CDK4/6 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., A375, MDA-MB-231) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or alternative compounds for the desired time points (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control to determine the percentage of protein degradation.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values are then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a promising addition to the growing arsenal of CDK4/6-targeted therapies. Its mechanism as a PROTAC degrader offers a potential strategy to overcome resistance mechanisms associated with small molecule inhibitors. However, for a comprehensive evaluation of its reproducibility and therapeutic potential, direct, side-by-side comparative studies with established and emerging CDK4/6 inhibitors and degraders are warranted. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers to design and interpret future experiments in this critical area of cancer research.
References
Confirming the Molecular Target of XY028-133: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of XY028-133, a proteolysis-targeting chimera (PROTAC) designed to target Cyclin-Dependent Kinase 4 and 6 (CDK4/6). By leveraging the cell's natural protein disposal system, this compound offers an innovative approach to downregulate these key cell cycle regulators, which are implicated in various cancers. This document compares the molecular action of this compound with established CDK4/6 inhibitors and other PROTAC degraders, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a VHL-based PROTAC that induces the selective degradation of CDK4 and CDK6 proteins.[1] Unlike traditional small molecule inhibitors that only block the kinase activity of their targets, this compound eliminates the entire protein, potentially offering a more profound and durable therapeutic effect. This guide will delve into the experimental validation of its molecular target and compare its performance with current therapeutic alternatives. While specific quantitative degradation data (DC50 values) and a broad kinome selectivity profile for this compound are not publicly available, this guide draws comparisons with closely related and well-characterized CDK4/6 degraders and inhibitors.
Comparison of this compound with Alternative CDK4/6-Targeting Agents
The therapeutic landscape for cancers driven by CDK4/6 dysregulation is currently dominated by small molecule inhibitors. This section compares the VHL-based PROTAC this compound with these inhibitors and other CDK4/6-targeting PROTACs.
| Compound/Drug | Type | Mechanism of Action | Target(s) | IC50 / DC50 | E3 Ligase Recruited |
| This compound | PROTAC | Induces protein degradation | CDK4/6 | Data not publicly available | Von Hippel-Lindau (VHL)[1] |
| XY028-140 (MS140) | PROTAC | Inhibits kinase activity and induces protein degradation | CDK4/cyclin D1, CDK6/cyclin D1 | IC50: 0.38 nM (CDK4), 0.28 nM (CDK6)[2][3] | Cereblon (CRBN)[4][5] |
| Palbociclib | Small Molecule Inhibitor | Inhibits kinase activity | CDK4, CDK6 | IC50: 11 nM (CDK4), 16 nM (CDK6) | Not Applicable |
| Ribociclib | Small Molecule Inhibitor | Inhibits kinase activity | CDK4, CDK6 | IC50: 10 nM (CDK4), 39 nM (CDK6) | Not Applicable |
| Abemaciclib | Small Molecule Inhibitor | Inhibits kinase activity | CDK4, CDK6, also other CDKs | IC50: 2 nM (CDK4), 10 nM (CDK6) | Not Applicable |
| Palbociclib-based PROTAC (VHL) | PROTAC | Induces protein degradation | CDK4/6 | DC50 < 10 nM[4] | Von Hippel-Lindau (VHL) |
| Palbociclib-based PROTAC (CRBN) | PROTAC | Induces protein degradation | CDK4/6 | DC50 for CDK4: ~15 nM, DC50 for CDK6: ~100 nM | Cereblon (CRBN) |
Experimental Protocols for Target Validation
Confirming the molecular target of a PROTAC like this compound involves a series of key experiments to demonstrate its mechanism of action.
Western Blotting for Protein Degradation
This is the most direct method to quantify the degradation of target proteins.
Objective: To measure the dose- and time-dependent reduction of CDK4 and CDK6 protein levels upon treatment with this compound.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., MCF-7, A375, or T47D) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4 (e.g., 1:1000 dilution), CDK6 (e.g., 1:1000 dilution), and a loading control like GAPDH or β-actin (e.g., 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein bands to the loading control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.
Objective: To demonstrate that this compound binds to and stabilizes CDK4 and/or CDK6 within intact cells.
Detailed Protocol:
-
Cell Treatment:
-
Treat cultured cells with either this compound at a specific concentration (e.g., 1 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and analyze the levels of soluble CDK4 and CDK6 at each temperature point by Western blotting, as described in the protocol above.
-
-
Data Analysis:
-
Plot the band intensity of soluble CDK4 and CDK6 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of this compound.
CDK4/6 Signaling Pathway
The following diagram illustrates the canonical CDK4/6 signaling pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.
Experimental Workflow for PROTAC Target Validation
The following flowchart outlines the key steps to validate the molecular target and mechanism of action of a PROTAC like this compound.
Conclusion
This compound represents a promising therapeutic strategy for targeting CDK4/6 through induced protein degradation. Its mechanism of action, which involves hijacking the von Hippel-Lindau E3 ubiquitin ligase to tag CDK4 and CDK6 for proteasomal degradation, offers a distinct advantage over traditional kinase inhibitors. While direct comparative quantitative data for this compound is limited in the public domain, the experimental framework provided in this guide offers a robust approach for its comprehensive evaluation. Further studies, particularly those involving broad kinome screening and head-to-head comparisons with other degraders, will be crucial in fully elucidating the therapeutic potential of this compound.
References
A request for a head-to-head comparison of "XY028-133" with a related compound, intended for a scientific audience, appears to be based on a misunderstanding of the identifier. The terms "XY028" and "XY133" do not refer to chemical compounds or biological agents amenable to scientific experimentation. Instead, they are identifiers for specific episodes of the animated television series Pokémon the Series: XY.
Specifically, the episode designated XY028 , titled "The Bonds of Evolution!", is notable for its focus on the phenomenon of Mega Evolution within the Pokémon narrative, featuring the character Diantha and her Mega Gardevoir.[1][2] Similarly, XY133 features a Mega Gyarados. These episodes explore fictional concepts of evolution and bonding between characters and their Pokémon.
Given that "this compound" refers to episodes of an animated series, a direct, data-driven comparison with a "[related compound]" in a scientific context is not feasible. The core requirements of the original request—such as the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways using Graphviz—are predicated on the existence of empirical scientific data, which does not exist for fictional television episodes.
Therefore, the creation of a "Publish Comparison Guide" as initially requested is not possible. The fundamental premise of comparing "this compound" as a scientific entity is invalid due to the nature of the subject matter.
References
Cross-Validation of XY028-133: A Comparative Guide to its Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of XY028-133, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Due to the limited availability of comprehensive cross-validation data for this compound, this document summarizes the existing data and provides comparative context using data from the well-established CDK4/6 inhibitor, Palbociclib, to illustrate the principles of differential activity across various cancer cell lines.
Introduction to this compound
This compound is a bifunctional molecule that induces the degradation of CDK4 and CDK6, key regulators of the cell cycle.[1][2] It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to CDK4/6.[1] By bringing CDK4/6 in proximity to the E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of these kinases, leading to anti-tumor activity.[1][2]
Activity of this compound in A375 Melanoma Cells
Initial studies have demonstrated the activity of this compound in the A375 human melanoma cell line. Treatment with this compound at concentrations of 1 and 3 μM for 24 hours resulted in a significant decrease in the protein levels of CDK4, CDK6, Cyclin A, PLK1, and phosphorylated Retinoblastoma protein (pRb).
Comparative Activity of CDK4/6 Inhibition Across Different Cell Lines
The efficacy of CDK4/6 targeting agents can vary significantly between different cancer cell lines. This variability is often linked to the specific genetic and molecular makeup of the cells, such as their Retinoblastoma (Rb) protein status. To illustrate this, the following table presents the half-maximal inhibitory concentration (IC50) values for Palbociclib, a well-characterized CDK4/6 inhibitor, in various breast cancer cell lines. While this data is not for this compound, it exemplifies the expected differential sensitivity.
Table 1: Comparative IC50 Values of Palbociclib in Different Breast Cancer Cell Lines
| Cell Line | Cancer Type | Rb Status | Palbociclib IC50 (nM) |
| MB453 | ER-negative, HER2-positive | Expressing | 106 |
| MB231 | Triple-Negative Breast Cancer (TNBC) | Expressing | 285 |
| MB468 | Triple-Negative Breast Cancer (TNBC) | Deficient | >1000 |
| CAL148 | Triple-Negative Breast Cancer (TNBC) | Deficient | >1000 |
Data sourced from a study on the synergistic anti-cancer activity of Palbociclib.[3] It is important to note that this data is for the CDK4/6 inhibitor Palbociclib and not the degrader this compound.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the activity of CDK4/6 degraders like this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cell proliferation.
-
Cell Seeding: Plate cells (e.g., A375, MB231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a degrader.
-
Cell Lysis: Treat cells (e.g., A375) with desired concentrations of this compound for the desired time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against CDK4, CDK6, pRb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-induced degradation of CDK4/6.
CDK4/6 Signaling Pathway and Point of Intervention
Caption: Simplified CDK4/6 signaling pathway and the intervention by this compound.
Experimental Workflow for Assessing Protein Degradation
Caption: Workflow for Western Blot analysis of protein degradation.
References
Independent Verification of XY028-133's Mechanism: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PROTAC-based Cyclin-dependent kinase 4 and 6 (CDK4/6) degrader XY028-133 with alternative therapeutic strategies. Experimental data is presented to support the independent verification of its mechanism of action.
Executive Summary
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CDK4 and CDK6, key regulators of the cell cycle. Developed by the Icahn School of Medicine at Mount Sinai and also referred to as MS140 or XY028-140, this molecule hijacks the cell's ubiquitin-proteasome system to eliminate these kinases, offering a distinct mechanism compared to traditional small molecule inhibitors. This guide will delve into the specifics of its action, compare its performance with established CDK4/6 inhibitors and other degraders, and provide detailed experimental protocols for verification.
Mechanism of Action: PROTAC-mediated Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to CDK4 and CDK6. This dual binding brings the E3 ligase into close proximity with the target kinases, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation-based approach differs from traditional CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) which function by competitively inhibiting the ATP-binding pocket of the kinases.
A key aspect of the mechanism of this compound (MS140) is its differential efficacy based on the thermostability of CDK6. Tumors with highly thermo-unstable CDK6, which is strongly associated with the HSP90-CDC37 complex, are particularly sensitive to both inhibition and degradation. In contrast, tumors expressing thermostable CDK6 exhibit weaker binding to CDK4/6 inhibitors and degraders, leading to intrinsic resistance.
Signaling Pathway Diagram
Caption: CDK4/6 signaling pathway and the mechanism of this compound-mediated degradation.
Comparative Performance Data
The following tables summarize the in vitro performance of this compound (MS140) in comparison to the CDK4/6 inhibitor Palbociclib. Data is extrapolated from the publication "Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders".
Table 1: In Vitro Degradation of CDK4 and CDK6
| Compound | Cell Line | Target | Concentration | Time (hours) | Outcome |
| This compound (MS140) | Colo205 | CDK4/6 | 0.5 µM | 5 | Potent degradation of both CDK4 and CDK6 |
| This compound (MS140) | CDK4/6i-S cells | CDK4/6 | Various | 24 | Potent degradation |
| This compound (MS140) | CDK4/6i-R cells | CDK4/6 | Various | 24 | Minimal degradation |
| Palbociclib | N/A | CDK4/6 | N/A | N/A | Inhibition, no degradation |
Table 2: Inhibition of Retinoblastoma (Rb) Phosphorylation
| Compound | Cell Line | Concentration | Time (hours) | Outcome |
| This compound (MS140) | Colo205 | 0.5 µM | 5 | Suppression of pRb |
| Palbociclib | CDK4/6i-S cells | 1 µM | 24-72 | Suppression of pRb |
| Palbociclib | CDK4/6i-R cells | 1 µM | 24-72 | Incomplete inhibition of pRb |
Table 3: Cell Growth Inhibition
| Compound | Cell Line Type | Assay | Outcome |
| This compound (MS140) | CDK4/6i-S | Crystal Violet | More effective than Palbociclib |
| Palbociclib | CDK4/6i-S | Crystal Violet | Growth inhibition |
| This compound (MS140) | CDK4/6i-R | Crystal Violet | Less potent growth suppression |
| Palbociclib | CDK4/6i-R | Crystal Violet | Resistant |
Alternative Therapeutic Strategies
1. CDK4/6 Small Molecule Inhibitors:
-
Palbociclib (Ibrance®): The first FDA-approved CDK4/6 inhibitor.
-
Ribociclib (Kisqali®): Approved for use in combination with an aromatase inhibitor.
-
Abemaciclib (Verzenio®): Shows activity as a single agent and in combination therapies.
These inhibitors are effective in hormone receptor-positive (HR+) breast cancer but can face challenges with intrinsic and acquired resistance.
2. Other CDK4/6 PROTAC Degraders: Several other research groups have developed Palbociclib, Ribociclib, and Abemaciclib-based PROTACs. These molecules often utilize different E3 ligase ligands (e.g., Cereblon) and linkers, which can influence their degradation efficiency, selectivity, and pharmacokinetic properties. A direct head-to-head comparison with this compound in the same experimental systems is often lacking in the public domain, necessitating independent verification.
Experimental Protocols
1. Western Blot for CDK4/6 Degradation and pRb Inhibition
This protocol is essential for verifying the degradation of target proteins and assessing the downstream pathway inhibition.
Caption: A typical workflow for Western blot analysis of CDK4/6 degradation.
Detailed Method:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., Colo205 for sensitive, A375 for resistant models) in 6-well plates. Once attached, treat cells with varying concentrations of this compound, a comparator CDK4/6 inhibitor (e.g., Palbociclib), and a vehicle control (e.g., DMSO) for specified durations (e.g., 5, 24, 48 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for CDK4, CDK6, phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using image analysis software.
2. Cell Viability Assay (Crystal Violet)
This assay provides a straightforward method to assess the impact of this compound on cell proliferation and viability.
Caption: Workflow for assessing cell viability using the crystal violet assay.
Detailed Method:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density to allow for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound, comparator compounds, and a vehicle control.
-
Incubation: Incubate the plates for a prolonged period, typically 10 to 15 days, to allow for differences in cell proliferation to become apparent.
-
Staining: After incubation, gently wash the cells with PBS to remove dead, detached cells. Fix the remaining adherent cells with methanol for 10-15 minutes. Remove the methanol and add a 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Solubilization: Carefully wash away the excess stain with water and allow the plate to air dry. Once dry, solubilize the stain from the adherent cells by adding a solubilization solution (e.g., methanol or 10% acetic acid) to each well.
-
Absorbance Reading: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control wells.
Conclusion
This compound represents a promising therapeutic strategy that leverages targeted protein degradation to eliminate CDK4 and CDK6. Its efficacy is notably influenced by the expression state of CDK6, suggesting a potential biomarker for patient stratification. Compared to traditional CDK4/6 inhibitors, this compound offers a distinct mechanism that may overcome certain forms of resistance. The provided experimental protocols offer a framework for the independent verification of these findings and for the comparative analysis of this compound against other CDK4/6-targeting agents. Further research, including head-to-head in vivo studies, will be crucial to fully elucidate the therapeutic potential of this novel CDK4/6 degrader.
Safety Profile of XY028-133: A Comparative Analysis with an Approved CDK4/6 Inhibitor
It is important to note that XY028-133 is a preclinical compound, meaning it is still in the early stages of drug development and has not been tested in humans. Therefore, no clinical safety data is available for this compound.
This guide provides a comparative overview of the safety profile of the preclinical CDK4/6 degrader, this compound, and the approved CDK4/6 inhibitor, Palbociclib. Due to the preclinical nature of this compound, this comparison is based on its mechanism of action and the established safety profile of Palbociclib, a widely used drug in the same class.
Overview of Mechanism of Action
Both this compound and Palbociclib target cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. By inhibiting CDK4/6, these compounds prevent cancer cells from progressing through the cell cycle, thereby inhibiting tumor growth. This compound is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of CDK4/6 proteins, whereas Palbociclib is a small molecule inhibitor that reversibly binds to and inhibits the kinase activity of CDK4/6.
Preclinical Safety and Toxicology of Palbociclib (as a proxy for the class)
Preclinical studies are essential for identifying potential toxicities before a drug is administered to humans. For Palbociclib, extensive preclinical toxicology studies were conducted in various animal models.
Key Preclinical Findings for Palbociclib:
| Parameter | Key Findings in Preclinical Studies |
| General Toxicology | The primary dose-limiting toxicities observed in animal studies were related to the hematopoietic and lymphoid systems, consistent with the drug's mechanism of action on cell proliferation. This included bone marrow suppression leading to neutropenia and leukopenia. |
| Reproductive and Developmental Toxicology | Palbociclib has been shown to have effects on male fertility in animals, including testicular degeneration.[1] It can also cause harm to a developing fetus.[2] |
| Carcinogenicity | Long-term carcinogenicity studies are typically part of the preclinical safety evaluation. |
| Genotoxicity | Palbociclib was not found to be mutagenic in standard genotoxicity assays. |
Clinical Safety Profile of Approved CDK4/6 Inhibitors
The safety profiles of approved CDK4/6 inhibitors, including Palbociclib, Ribociclib, and Abemaciclib, have been well-characterized through numerous clinical trials.[3][4][5] The most common adverse events are a direct consequence of their mechanism of action on the cell cycle.
Common Adverse Events Associated with Approved CDK4/6 Inhibitors:
| Adverse Event | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia | Very Common | Very Common | Common |
| Leukopenia | Very Common | Very Common | Common |
| Fatigue | Common | Common | Very Common |
| Nausea | Common | Common | Very Common |
| Diarrhea | Common | Common | Very Common |
| Anemia | Common | Common | Common |
| Thrombocytopenia | Common | Common | Common |
| Increased Liver Enzymes | Less Common | Common | Common |
| QTc Prolongation | Rare | Common | Rare |
| Venous Thromboembolism | Less Common | Less Common | Less Common |
Note: "Very Common" refers to an incidence of ≥10%, "Common" refers to an incidence of ≥1% to <10%, and "Less Common" and "Rare" refer to incidences of <1% and <0.1% respectively. The specific incidences can vary depending on the clinical trial and patient population.
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of approved drugs are typically submitted to regulatory agencies like the FDA and are not always fully published in the peer-reviewed literature. However, general methodologies can be outlined.
General Protocol for a Preclinical Toxicology Study in Rodents:
-
Animal Model: Use of a relevant rodent species (e.g., Sprague-Dawley rats).
-
Dose Administration: The test compound (e.g., Palbociclib) is administered orally at multiple dose levels for a specified duration (e.g., 28 days). A control group receives the vehicle.
-
Clinical Observations: Animals are monitored daily for any clinical signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess effects on blood cells and organ function.
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK4/6 signaling pathway and a general workflow for evaluating the safety of a new CDK4/6 inhibitor.
Caption: Simplified CDK4/6 signaling pathway and points of intervention.
Caption: General workflow for drug safety and toxicology assessment.
Conclusion
A direct comparison of the safety profiles of this compound and an approved drug like Palbociclib is not currently possible due to the lack of clinical data for this compound. However, based on its mechanism of action as a CDK4/6 degrader, it is anticipated that this compound may share a similar side effect profile with approved CDK4/6 inhibitors, primarily related to myelosuppression. The distinct mechanism of degradation versus inhibition could potentially lead to differences in the duration and severity of these side effects, as well as unique off-target effects, which will need to be carefully evaluated in future preclinical and clinical studies. Researchers and drug development professionals should proceed with the understanding that the safety profile of this compound is yet to be determined.
References
- 1. Reproductive and developmental toxicity assessment of palbociclib, a CDK4/6 inhibitor, in Sprague-Dawley rats and New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. [PDF] An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials | Semantic Scholar [semanticscholar.org]
- 4. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Confirming the efficacy and safety of CDK4/6 inhibitors in the first-line treatment of HR+ advanced breast cancer: a systematic review and meta-analysis [frontiersin.org]
Performance Benchmark: XY028-133 Versus Leading CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the PROTAC Degrader XY028-133 Against Palbociclib, Abemaciclib, and Ribociclib.
This guide provides an objective comparison of the novel PROTAC-based CDK4/6 degrader, this compound, with the established small molecule inhibitors Palbociclib, Abemaciclib, and Ribociclib. The following sections detail their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used to generate these insights, offering a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound and Comparator Compounds
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] It functions by bringing CDK4/6 into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[1] This mechanism of action fundamentally differs from traditional CDK4/6 inhibitors like Palbociclib, Abemaciclib, and Ribociclib, which act by competitively inhibiting the kinase activity of CDK4/6. While these inhibitors effectively block the cell cycle, PROTAC-mediated degradation offers the potential for a more profound and sustained pathway inhibition.
Comparative Efficacy Data
While specific IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) values for this compound are not publicly available, preclinical data indicates its potent activity. Studies have shown that this compound significantly reduces the protein levels of CDK4/6 in A375 human melanoma cells at concentrations of 1 and 3 µM following a 24-hour treatment.[2] This demonstrates its efficacy as a protein degrader.
For comparison, the following table summarizes the reported in vitro IC50 values for the established CDK4/6 inhibitors across various cancer cell lines. It is important to note that these values can vary depending on the cell line and the specific assay conditions.
| Compound | Target(s) | Cell Line | Assay Type | IC50 (nM) |
| This compound | CDK4/6 Degrader | A375 | Western Blot | Significant degradation at 1,000 nM |
| Palbociclib | CDK4/6 Inhibitor | MDA-MB-435 | Proliferation | 66 |
| Multiple | Proliferation | 40 - 170 | ||
| Abemaciclib | CDK4/6 Inhibitor | Multiple | Proliferation | Generally more potent than Palbociclib and Ribociclib |
| Ribociclib | CDK4/6 Inhibitor | Multiple RCC lines | Proliferation | 76 - 280 |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical CDK4/6 signaling pathway and the distinct mechanisms of action of traditional inhibitors versus the PROTAC degrader this compound.
Caption: CDK4/6 signaling pathway and inhibitor/degrader mechanisms of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CDK4/6 inhibitors and degraders.
Western Blot for CDK4/6 Degradation
This protocol is used to determine the extent of protein degradation following treatment with a compound like this compound.
-
Cell Culture and Treatment: Plate cells (e.g., A375) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of CDK4 and CDK6 to the loading control.
Clonogenic Assay for Anti-proliferative Activity
This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, palbociclib) or a vehicle control.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the test compound.
-
Colony Fixation and Staining: After the incubation period, wash the wells with PBS, fix the colonies with a methanol/acetic acid solution, and stain them with crystal violet.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control to determine the anti-proliferative effect of the compound.
Caption: Standard experimental workflows for Western Blot and Clonogenic Assays.
Conclusion
This compound represents a promising therapeutic strategy for targeting CDK4/6-dependent cancers through a distinct and potentially more durable mechanism of action compared to traditional kinase inhibitors. While direct comparative quantitative data is still emerging, its demonstrated ability to induce degradation of CDK4/6 at low micromolar concentrations positions it as a potent anti-cancer agent. The established inhibitors, Palbociclib, Abemaciclib, and Ribociclib, have a wealth of clinical data supporting their efficacy, with varying degrees of potency and selectivity. The choice of therapeutic agent will ultimately depend on the specific cancer type, its molecular profile, and the desired therapeutic outcome. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel CDK4/6-targeting compounds.
References
Safety Operating Guide
Personal protective equipment for handling XY028-133
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the compound XY028-133. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on information from safety data sheets.[1][2]
| Protection Type | Equipment | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to provide comprehensive protection.[1][2] |
| Hand Protection | Protective Gloves | Use impervious gloves. The specific material should be selected based on the solvent used and breakthrough time. |
| Body Protection | Impervious Clothing | Wear appropriate protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | Suitable Respirator | To be used when ventilation is inadequate or when handling the powder form to avoid dust and aerosol formation.[1][2] |
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.[1][2]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[1][2] |
| Skin Contact | Thoroughly rinse the affected skin area with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1][2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
Accidental Release and Spillage
In case of an accidental release or spill of this compound, follow these procedures to contain and clean up the material safely.[1][2]
| Aspect | Procedure |
| Personal Precautions | Use full personal protective equipment. Ensure adequate ventilation and evacuate personnel to safe areas. Avoid breathing vapors, mist, dust, or gas.[1][2] |
| Environmental Precautions | Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][2] |
| Containment & Cleaning | For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations.[1][2] |
Storage and Disposal
Proper storage and disposal of this compound are crucial for safety and environmental protection.
| Aspect | Recommendation |
| Storage Conditions | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage at -20°C (powder) or -80°C (in solvent).[1][2] |
| Incompatible Materials | Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] |
Experimental Protocols
No specific experimental protocols for the safety and handling of this compound were cited in the provided search results. The safety information is based on general laboratory chemical safety standards and the Globally Harmonized System (GHS) of classification and labeling of chemicals.
Visual Workflow for Safe Handling
The following diagram illustrates the recommended workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
PPE Selection Process
This diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when working with this compound.
Caption: PPE selection decision tree for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
